2-Chloro-5-cyclopropylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFRIMRBHHUJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676937 | |
| Record name | 2-Chloro-5-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166740-44-9 | |
| Record name | 2-Chloro-5-cyclopropylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9). As a key heterocyclic building block, this compound exhibits significant potential in the fields of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, offering critical data and procedural insights to facilitate its use in novel synthetic endeavors and drug discovery programs.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their prevalence in biologically active molecules stems from their ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The introduction of diverse substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, is a bifunctional reagent of particular interest, combining a reactive chloro- leaving group with a lipophilic cyclopropyl moiety. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. This section details the known physical and chemical characteristics of this compound.
General and Spectroscopic Data
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇ClN₂ | [4] |
| Molecular Weight | 154.60 g/mol | [4] |
| Physical Form | Solid (Yellow to white) | |
| Boiling Point | 297.5 ± 9.0 °C at 760 mmHg | [5][6] |
| Melting Point | Not available | [5] |
| Solubility | Not available | |
| Storage | Inert atmosphere, 2-8°C or -20°C | [1][6] |
| Purity | ≥97% |
Spectroscopic Data: While specific spectral data is not widely published, chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, and LC-MS data for commercial batches.[4] Researchers are advised to acquire lot-specific data from their supplier or to perform their own analyses to confirm structural integrity.
Synthesis and Purification
Proposed Synthetic Pathway: Chlorination of a Hydroxypyrimidine Intermediate
A common and effective method for the synthesis of chloropyrimidines is the treatment of the corresponding hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][7]
Experimental Protocol (Hypothetical):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyclopropylpyrimidin-2-ol (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a reference standard if available.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is primarily dictated by the reactivity of the C2-chloro substituent. The pyrimidine ring is an electron-deficient system, which activates the chlorine atom for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups onto the pyrimidine scaffold.
Causality behind Experimental Choices: The choice of solvent and base is critical for the success of SₙAr reactions. Aprotic polar solvents like DMF or DMSO are often employed to solubilize the reactants and facilitate the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is typically used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 2-position.
Expertise in Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. For chloro-heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands, such as those derived from Pd(dba)₂ and SPhos or XPhos, are often effective.
Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors. The 2-amino-pyrimidine motif is a well-established "hinge-binding" element that mimics the adenine portion of ATP, enabling competitive inhibition of kinase activity.
Hypothetical Application in Kinase Inhibitor Synthesis:
A plausible application involves the SₙAr reaction of this compound with a suitably substituted aniline to generate a 2-anilinopyrimidine derivative. The cyclopropyl group can provide favorable interactions within the hydrophobic pocket of the kinase active site, potentially enhancing potency and selectivity.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6]
Analytical Methodologies
The purity and identity of this compound can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis and reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted boiling point, GC-MS is a suitable technique for both qualitative and quantitative analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[9]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a reactive chlorine atom and a cyclopropyl group offers numerous possibilities for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its known properties, potential synthetic routes, and key reactivity patterns to aid researchers in harnessing its full potential. Further experimental investigation into its physical properties and reactivity is warranted to expand its application in advanced research and development.
References
- 1. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID CAS#: 858956-08-8 [m.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
2-Chloro-5-cyclopropylpyrimidine CAS number 166740-44-9
An In-Depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine (CAS: 166740-44-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the molecule's synthesis, intrinsic chemical reactivity, and strategic applications in drug discovery. The discussion is grounded in fundamental chemical principles and supported by established protocols, offering field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents. The unique combination of the electron-deficient pyrimidine core, a reactive chlorine handle, and a metabolically robust cyclopropyl moiety makes this compound a valuable scaffold for accessing diverse chemical space.[1][2]
Physicochemical Properties and Spectral Data
This compound is typically a pale-yellow to yellow-brown solid at room temperature.[3] Its structural features—a planar aromatic pyrimidine ring and a strained three-membered cyclopropane ring—confer specific properties that are critical for its application. The cyclopropyl group, often used as a "bioisostere" for phenyl or other larger groups, can improve metabolic stability and binding affinity while maintaining or enhancing biological activity.[1][2]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 166740-44-9 | [4][5][6] |
| Molecular Formula | C₇H₇ClN₂ | [4][6] |
| Molecular Weight | 154.60 g/mol | [4][6] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Purity | Typically ≥98% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |
| MDL Number | MFCD16988308 | [4][6] |
Spectral Insights: While specific spectra are batch-dependent, the expected ¹H NMR spectrum would feature distinct signals for the cyclopropyl protons (typically multiplets in the upfield region, ~0.5-1.5 ppm) and the pyrimidine ring protons (singlets or doublets in the downfield aromatic region, ~8.0-9.0 ppm). The ¹³C NMR would show characteristic peaks for the aromatic carbons and the unique upfield signals for the cyclopropyl carbons.
Synthesis and Manufacturing
The synthesis of this compound is not widely detailed in peer-reviewed journals but can be reliably inferred from established heterocyclic chemistry principles and patent literature concerning analogous structures.[7][8] A common and industrially scalable approach involves the chlorination of a corresponding 2-hydroxypyrimidine precursor.
The conceptual workflow involves creating the 5-substituted pyrimidine core and then activating the 2-position via chlorination.
Caption: A generalized workflow for the synthesis of this compound.
Representative Protocol: Chlorination of 5-Cyclopropyl-2-hydroxypyrimidine
This protocol is a representative example based on standard chlorination procedures for hydroxypyrimidines.[8] Researchers should perform their own risk assessment and optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 4-5 equivalents).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add 5-cyclopropyl-2-hydroxypyrimidine (1 equivalent) portion-wise to the stirred POCl₃ at room temperature. An optional organic base like N,N-dimethylaniline (0.1-0.2 equivalents) can be added to facilitate the reaction.[8]
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate or potassium carbonate) to a pH of ~8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Chemical Reactivity: The Versatile C2-Position
The core of this compound's utility lies in the reactivity of the chlorine atom at the C2 position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at C2 serves as an excellent leaving group, making this position a prime site for chemical modification.
Two primary classes of reactions dominate its application profile:
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most common transformation, where the chlorine is displaced by a wide range of nucleophiles, particularly nitrogen-based ones (amines). This reaction is fundamental for building the core of many kinase inhibitors.[9][10]
-
Palladium-Catalyzed Cross-Coupling: The C2-Cl bond is also amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds with various aryl or heteroaryl boronic acids.[11][12] This vastly expands the accessible chemical diversity.
Caption: Key transformations of this compound in drug discovery.
Applications in Medicinal Chemistry
The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors like Imatinib.[13] this compound provides a direct and efficient entry point to novel analogues of these important therapeutic agents.
Role as a Kinase Inhibitor Scaffold: Kinase inhibitors often feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase active site. The pyrimidine ring is ideal for this purpose. By reacting this compound with a suitable amine (via SₙAr), a 2-aminopyrimidine core is formed. The cyclopropyl group at the C5 position can then occupy a nearby hydrophobic pocket, potentially increasing potency and selectivity. Further modifications can be introduced, for instance, by first performing a Suzuki coupling at the C2 position and then modifying other parts of the molecule.
Representative Protocol: Suzuki-Miyaura Coupling
This general protocol is based on established methods for chloropyrimidines and serves as a starting point for optimization.[11][14]
-
Setup: In a reaction vial, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).
-
Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vial and heat the mixture to 80-100°C for 4-12 hours, monitoring by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the desired 2-aryl-5-cyclopropylpyrimidine product.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle under an inert atmosphere to prevent degradation.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for innovation in drug discovery. Its value is derived from the predictable reactivity of the C2-chloro position, which allows for controlled and sequential introduction of diverse functionalities through robust SₙAr and cross-coupling reactions. The presence of the metabolically favorable cyclopropyl group further enhances its profile, making it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.
References
- 1. cas 166740-44-9|| where to buy this compound [french.chemenu.com]
- 2. cas 166740-44-9|| where to buy this compound [english.chemenu.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. This compound | 166740-44-9 [sigmaaldrich.com]
- 5. 166740-44-9|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 166740-44-9 | this compound - Synblock [synblock.com]
- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to 2-Chloro-5-cyclopropylpyrimidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to its ability to engage in biologically relevant interactions, often mimicking the purine bases of DNA and RNA. Within this privileged class of heterocycles, 2-Chloro-5-cyclopropylpyrimidine has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, especially in the pursuit of novel kinase inhibitors.[1][2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, offering insights for its effective utilization in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a solid compound at room temperature with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol .[3][4] The molecule features a pyrimidine ring substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 5-position. The presence of the chlorine atom provides a reactive handle for various chemical transformations, while the cyclopropyl moiety can influence the compound's lipophilicity, metabolic stability, and conformational rigidity, properties of significant interest in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂ | [3] |
| Molecular Weight | 154.60 g/mol | [3] |
| CAS Number | 166740-44-9 | [3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C in an inert atmosphere | [3] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through the chlorination of a corresponding hydroxypyrimidine precursor. A common and effective method involves the use of phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[5]
A plausible and industrially relevant synthetic route starts from 5-cyclopropyluracil. The hydroxyl groups of the uracil can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride.
Experimental Protocol: Chlorination of 5-cyclopropyl-2-hydroxypyrimidine
This protocol describes a general procedure for the chlorination of a hydroxypyrimidine, which can be adapted for the synthesis of this compound.
Materials:
-
5-cyclopropyl-2-hydroxypyrimidine (or 5-cyclopropyluracil)
-
Phosphorus oxychloride (POCl₃)[5]
-
N,N-Diethylaniline (optional, as a base)[6]
-
Toluene (or other suitable high-boiling solvent)[6]
-
Ice
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-cyclopropyl-2-hydroxypyrimidine in an excess of phosphorus oxychloride.[5] A solvent such as toluene can also be used.[6]
-
Optionally, a tertiary amine base like N,N-diethylaniline can be added to the reaction mixture.[6]
-
Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the final product of high purity.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent is a strong dehydrating and chlorinating agent, ideal for converting the hydroxyl groups of the pyrimidine ring into chlorine atoms.[5]
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.
-
Quenching with Ice: This is a critical step to safely decompose the highly reactive excess POCl₃. The large amount of ice helps to absorb the heat generated during this exothermic reaction.
-
Extraction and Purification: These standard workup procedures are essential to isolate the desired product from the reaction mixture and remove any impurities.
Application in Drug Discovery: A Versatile Synthetic Intermediate
The 2-chloro-5-substituted pyrimidine motif is a key structural element in a multitude of kinase inhibitors.[7][8] The chlorine atom at the 2-position serves as a versatile leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles, such as amines. This reactivity allows for the facile introduction of diverse side chains, which can be tailored to target the specific binding pockets of different kinases.
Role in Kinase Inhibitor Synthesis
A prime example of the utility of 2-chloro-pyrimidines is in the synthesis of potent kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The substituent at the 5-position, in this case, the cyclopropyl group, can be directed towards the solvent-exposed region or other pockets within the enzyme, influencing potency and selectivity.
Diagram: Generalized Synthetic Pathway for Kinase Inhibitors
Caption: General synthetic route to kinase inhibitors.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the pyrimidine ring protons and the protons of the cyclopropyl group. The pyrimidine protons would appear as singlets or doublets in the aromatic region (typically δ 7-9 ppm). The cyclopropyl protons would appear as multiplets in the aliphatic region (typically δ 0.5-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrimidine ring and the cyclopropyl group. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclopropyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.60 g/mol ). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.
Conclusion: A Building Block of Strategic Value
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and the reactivity of the chloro substituent make it an ideal starting material for the construction of diverse molecular libraries aimed at discovering novel therapeutic agents. The insights and protocols provided in this guide are intended to facilitate its effective application by researchers and scientists in the ongoing quest for new and improved medicines.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 166740-44-9 [sigmaaldrich.com]
- 4. kehuaai.com [kehuaai.com]
- 5. Phosphorus Oxychloride [commonorganicchemistry.com]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-cyclopropylpyrimidine safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-cyclopropylpyrimidine
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for this compound (CAS No. 166740-44-9). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data into a practical framework, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory safety.
Compound Identification and Physicochemical Profile
This compound is a solid organic compound utilized in synthetic chemistry. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Data | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 166740-44-9 | Sigma-Aldrich |
| Molecular Formula | C₇H₇ClN₂ | Sigma-Aldrich |
| Molecular Weight | 154.60 g/mol | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temp. | Inert atmosphere, 2-8°C | Sigma-Aldrich |
Hazard Identification and GHS Classification: A Researcher's Perspective
The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For this compound, the classifications point to specific risks during routine laboratory handling.
| GHS Classification | Hazard Statement | Implication in the Laboratory Setting |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion of even small quantities can cause adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in lab areas and avoiding hand-to-mouth contact. |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or its dust can lead to inflammation, redness, or discomfort. This necessitates the use of appropriate gloves and protective clothing to prevent dermal exposure. |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound poses a significant risk to vision upon contact. Airborne dust or accidental splashes can cause pain and potential damage, making sealed eye protection mandatory. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All weighing and transfer operations must be conducted within a certified chemical fume hood. |
A Risk Mitigation Strategy: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic process of risk reduction. The hierarchy of controls prioritizes strategies from most to least effective. This framework is essential for designing safe experimental workflows involving this compound.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls: The primary defense against respiratory irritation (H335) is the mandatory use of a certified chemical fume hood for all manipulations that could generate dust, such as weighing and transferring the solid.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for this compound. Ensure all personnel are trained on its specific hazards and the corresponding emergency procedures.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection is directly dictated by the hazard profile.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1] | Protects against serious eye irritation (H319) from airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[1][2] | Prevents skin irritation (H315) upon contact.[1] |
| Respiratory Protection | Not required if work is performed within a functional fume hood. If engineering controls fail or for large spills, a full-face respirator with appropriate filters should be used.[1] | Mitigates the risk of respiratory tract irritation (H335).[3] |
Protocols for Safe Handling and Storage
Adherence to validated protocols is non-negotiable for ensuring safety and experimental integrity.
Experimental Handling Protocol
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.
-
Ventilation: Confirm that the chemical fume hood is operational and has adequate airflow.
-
Manipulation: Conduct all weighing, transfers, and solution preparations within the fume hood to contain dust and vapors.[1][3]
-
Contamination Avoidance: Use dedicated spatulas and glassware. Avoid creating dust clouds during transfer.[1]
-
Post-Handling: Tightly seal the container immediately after use.
-
Decontamination: Wipe down the work surface within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[1]
Storage Protocol
-
Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to maintain chemical stability.
-
Temperature: Keep in a cool, designated location at 2-8°C.
-
Container: Ensure the container is tightly closed to prevent moisture ingress and contamination.[3]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.
Caption: Workflow for first aid response to exposure.
First-Aid Measures
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[3][5] If irritation develops or persists, get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][6] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Hazardous combustion products may include nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][7]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but perform cleanup from an upwind position.
-
Contain: Prevent further spread of the solid. Avoid generating dust.[1]
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4] Do not dry sweep in a way that creates airborne dust.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.
Toxicological and Ecological Profile
For structurally related compounds like aminocyclopyrachlor, a known herbicide, there are documented hazards to aquatic life.[8] Although this data cannot be directly extrapolated, it suggests that pyrimidine-based compounds can pose environmental risks. Therefore, it is imperative to prevent the release of this compound into drains or the environment.[1]
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdp.dhs.gov [cdp.dhs.gov]
- 8. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-cyclopropylpyrimidine
Introduction
2-Chloro-5-cyclopropylpyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount for its use in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
It is important to note that publicly available, experimentally derived spectroscopic data for this specific compound (CAS 166740-44-9) is limited. Therefore, this guide will focus on the predicted spectroscopic characteristics based on the compound's structure and established principles of spectroscopic interpretation. This predictive approach serves as a valuable tool for researchers, outlining the expected spectral features and providing a framework for the analysis of experimentally acquired data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is the structure of this compound with atoms numbered for NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H6 | ~ 8.4 | s | - | 2H |
| H7 | ~ 1.8 | tt | ~ 8.5, 5.0 | 1H |
| H8, H9 | ~ 1.0 | m | - | 2H |
| H8', H9' | ~ 0.7 | m | - | 2H |
Interpretation and Rationale:
-
H4 and H6: The two protons on the pyrimidine ring are in chemically equivalent environments, leading to a single singlet peak. Their downfield shift to approximately 8.4 ppm is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.
-
H7: This proton on the cyclopropyl ring is a methine proton and is expected to appear as a triplet of triplets. It is coupled to the two sets of non-equivalent methylene protons (H8/H9 and H8'/H9') on the cyclopropyl ring.
-
H8, H9, H8', H9': The four methylene protons on the cyclopropyl ring are diastereotopic and are expected to show complex multiplets. For simplicity, they are grouped here, but a high-field NMR instrument might resolve them into more complex patterns. They appear upfield due to the shielding nature of the cyclopropyl ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 160 |
| C4, C6 | ~ 157 |
| C5 | ~ 130 |
| C7 | ~ 15 |
| C8, C9 | ~ 10 |
Interpretation and Rationale:
-
C2: The carbon atom bonded to the chlorine and two nitrogen atoms is expected to be the most downfield-shifted carbon in the pyrimidine ring due to the strong inductive effect of these electronegative atoms.
-
C4 and C6: These two equivalent carbons in the pyrimidine ring are also significantly downfield due to the adjacent nitrogen atoms.
-
C5: This carbon, bonded to the cyclopropyl group, will be less deshielded than the other pyrimidine carbons.
-
C7, C8, C9: The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| ~ 3050 | C-H | Aromatic Stretch | Medium |
| ~ 2950 | C-H | Aliphatic (Cyclopropyl) Stretch | Medium |
| ~ 1600-1450 | C=N, C=C | Ring Stretching | Strong |
| ~ 1200-1000 | C-C | Cyclopropyl Ring Deformation | Medium |
| ~ 800-600 | C-Cl | Stretching | Strong |
Interpretation and Rationale:
-
C-H Stretching: The presence of both aromatic (pyrimidine) and aliphatic (cyclopropyl) C-H bonds will give rise to distinct stretching vibrations.
-
Ring Stretching: The double bonds within the pyrimidine ring will produce strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A strong absorption band is expected in the fingerprint region for the C-Cl bond.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Ion | Comments |
| 154/156 | [M]⁺ | Molecular ion peak. The 3:1 intensity ratio is characteristic of a single chlorine atom. |
| 126/128 | [M - C₂H₂]⁺ | Loss of acetylene from the pyrimidine ring. |
| 113 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical. |
| 78 | [C₄H₂N₂]⁺ | Pyrimidine ring fragment. |
Interpretation and Rationale:
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak, which should correspond to the molecular weight of the compound (154.60 g/mol ). The presence of a peak at m/z 156 with roughly one-third the intensity of the m/z 154 peak is a definitive indicator of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of the cyclopropyl group and fragmentation of the pyrimidine ring.
Predicted Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).
-
Separation: The compound will travel through the GC column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and fragmentation patterns.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR data will elucidate the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will verify the molecular weight and elemental composition (specifically the presence of chlorine). When this predicted data is compared with experimentally acquired spectra, it will enable researchers and drug development professionals to confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.
Unlocking the Therapeutic Promise of 2-Chloro-5-cyclopropylpyrimidine: A Technical Guide to Investigating a Novel Scaffold
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. This guide delves into the untapped potential of 2-Chloro-5-cyclopropylpyrimidine, a unique molecular scaffold uniting the biologically versatile pyrimidine core with the conformationally rigid and metabolically robust cyclopropyl group. While direct biological data for this specific entity remains nascent, this document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. We will explore its hypothesized biological activities, grounded in the extensive pharmacology of its constituent parts, and present a comprehensive, field-proven framework for its systematic investigation, from initial high-throughput screening to elucidation of its mechanism of action and preliminary structure-activity relationship (SAR) analysis.
Introduction: The Strategic Fusion of Pyrimidine and Cyclopropyl Moieties
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This therapeutic breadth stems from the pyrimidine core's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with a diverse range of protein targets.[3]
The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a strategic tool in modern drug design.[4] Its incorporation into a molecule can confer significant advantages, such as enhanced metabolic stability, increased potency, and improved receptor binding affinity by providing conformational rigidity.[4][5][6] The unique electronic and steric properties of the cyclopropyl ring can also favorably modulate a compound's physicochemical properties.[7]
The novel compound, this compound, represents a strategic amalgamation of these two powerful pharmacophores. The 2-chloro substituent provides a reactive handle for further chemical modification, crucial for library development and lead optimization, while the 5-cyclopropyl group is poised to enhance potency and metabolic stability. This guide outlines a prospective journey to unlock the therapeutic potential of this promising, yet unexplored, molecule.
Hypothesized Biological Activities and Therapeutic Targets
Based on the well-documented activities of related compounds, we can formulate initial hypotheses regarding the most probable therapeutic applications for this compound.
-
Oncology: Pyrimidine derivatives are integral to cancer chemotherapy, with notable examples like 5-fluorouracil.[1] They often act as inhibitors of key enzymes involved in nucleotide synthesis or as modulators of protein kinases that are dysregulated in cancer.[8][9] The incorporation of a cyclopropyl moiety could enhance the potency and selectivity of such interactions.[5]
-
Virology: The pyrimidine scaffold is also a key component of many antiviral drugs, including those used to treat HIV and hepatitis.[2] These compounds can act as inhibitors of viral enzymes like reverse transcriptase or protease.
-
Kinase Inhibition: The structural features of this compound make it a candidate for targeting the ATP-binding site of protein kinases. The pyrimidine core can mimic the adenine of ATP, while the substituents can be tailored to achieve selectivity for specific kinases implicated in disease.
These hypotheses provide a rational starting point for a systematic screening campaign to uncover the biological activity of this compound.
A Proposed Experimental Blueprint for Biological Evaluation
What follows is a detailed, multi-stage experimental workflow designed to comprehensively assess the biological potential of this compound. This workflow is designed to be self-validating at each stage, ensuring that progression to more complex and resource-intensive assays is based on robust data.
Stage 1: High-Throughput Screening (HTS) for Hit Identification
The initial step is to perform broad screening to identify promising areas of biological activity. This involves testing the compound against a diverse panel of cancer cell lines and viral assays.
3.1.1. Anticancer Screening
A high-throughput screening platform utilizing a panel of human cancer cell lines is recommended to assess the cytotoxic and antiproliferative effects of this compound.[10][11]
Table 1: Hypothetical Anticancer HTS Data for this compound
| Cell Line | Histotype | Assay Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | MTS Assay | 8.5 |
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 12.2 |
| A549 | Lung Carcinoma | Resazurin Assay | > 50 |
| K-562 | Chronic Myeloid Leukemia | CellTiter-Glo® | 5.1 |
| U-87 MG | Glioblastoma | MTS Assay | > 50 |
Experimental Protocol: Antiproliferative MTS Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.
3.1.2. Antiviral Screening
A cytopathic effect (CPE) reduction assay is a robust method for initial antiviral screening.[12][13] This assay measures the ability of a compound to protect host cells from virus-induced death.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay [12]
-
Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.[12]
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by a standardized amount of the virus.
-
Incubation: Incubate the plates until >80% CPE is observed in the virus control wells.[12]
-
Cell Viability Assessment: Quantify cell viability using a stain such as neutral red or a luminescence-based assay like CellTiter-Glo®.[12][13]
-
Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).
Stage 2: Elucidating the Mechanism of Action (MoA)
Should the HTS campaign yield promising "hits," the next critical phase is to determine the compound's mechanism of action. Based on our initial hypotheses, kinase inhibition and induction of apoptosis are primary avenues of investigation for anticancer activity.
3.2.1. Kinase Inhibition Profiling
A biochemical assay to screen this compound against a panel of purified kinases is a direct way to identify potential molecular targets.[14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [15]
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and varying concentrations of this compound in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
ATP Depletion Measurement: After a defined incubation period, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add a kinase detection reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined from the dose-response curves.
3.2.2. Apoptosis Induction Assay
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using flow cytometry is the gold standard.[16][17]
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry [18]
-
Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Stage 3: Preliminary Structure-Activity Relationship (SAR) Studies
The 2-chloro group on the pyrimidine ring is an ideal position for chemical modification to explore the SAR and optimize the lead compound.[8] A focused library of analogs can be synthesized to probe the effects of different substituents at this position.
Table 2: Hypothetical SAR Data for 2-Substituted-5-cyclopropylpyrimidine Analogs
| Compound | R-group at C2 | HCT-116 IC50 (µM) | Kinase X IC50 (nM) |
| Lead | -Cl | 8.5 | 520 |
| Analog 1 | -OCH3 | 15.2 | 1100 |
| Analog 2 | -NHCH3 | 4.1 | 250 |
| Analog 3 | -Ph | 22.8 | > 5000 |
| Analog 4 | -F | 9.3 | 600 |
This initial SAR data would guide further medicinal chemistry efforts to improve potency and selectivity.
Visualizing the Path Forward: Workflows and Pathways
To clearly delineate the proposed research plan, the following diagrams, generated using Graphviz, illustrate the key experimental workflows and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion and Future Perspectives
This compound stands as a molecule of significant, albeit currently unrealized, therapeutic potential. Its rational design, combining the proven pharmacological utility of the pyrimidine nucleus with the advantageous physicochemical properties of the cyclopropyl group, makes it a compelling candidate for drug discovery campaigns. The comprehensive experimental framework detailed in this guide provides a clear and robust path for its systematic evaluation.
The journey from a novel chemical entity to a clinically approved drug is long and arduous. However, by employing a logical, data-driven, and iterative approach as outlined here, the scientific community can efficiently and effectively probe the biological activity of this compound. The insights gained from such studies will not only determine the therapeutic fate of this specific molecule but will also contribute to the broader understanding of how to strategically combine privileged scaffolds to create the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. nbinno.com [nbinno.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
The Strategic Role of 2-Chloro-5-cyclopropylpyrimidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Rise of a Key Intermediate
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2] Its synthetic versatility allows for the generation of a diverse array of derivatives, enabling fine-tuning of pharmacological profiles.[3][4] Within this important class of heterocycles, 2-chloro-5-cyclopropylpyrimidine has emerged as a crucial building block in the synthesis of complex drug molecules. The presence of the reactive chlorine atom at the 2-position facilitates nucleophilic substitution reactions, while the cyclopropyl group at the 5-position can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced target binding affinity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data of this compound is fundamental for its application in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| CAS Number | 166740-44-9 | [5] |
| Molecular Formula | C₇H₇ClN₂ | [5] |
| Molecular Weight | 154.60 g/mol | [5] |
| Appearance | Solid | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
While a publicly available, comprehensive set of spectroscopic data for this compound is not readily found in a single literature source, data for analogous compounds can provide valuable comparative information. For instance, the mass spectrum of 2-chloro-5-cyclohexylpyrimidine shows a characteristic isotopic pattern for the chlorine atom.[6] Similarly, the ¹H NMR spectrum of 2-chloropyrimidine provides a reference for the chemical shifts of the pyrimidine ring protons.[7]
Synthesis of this compound: A Plausible and Efficient Route
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature, a robust synthetic strategy can be devised based on established methodologies for the preparation of analogous 5-substituted-2-chloropyrimidines.[8][9] A highly plausible and efficient approach involves the chlorination of a 5-cyclopropyluracil precursor.
The rationale for this approach lies in the widespread availability of methods for the synthesis of uracil derivatives and the subsequent, often high-yielding, conversion of the hydroxyl groups to chlorides using reagents like phosphorus oxychloride (POCl₃).[10]
Caption: Plausible synthetic workflow for this compound.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is a well-reasoned adaptation of established procedures for the synthesis of related 2-chloropyrimidines.[9][10]
Step 1: Synthesis of 5-Cyclopropyluracil
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add diethyl cyclopropylmalonate.
-
Add urea to the reaction mixture and heat at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-cyclopropyluracil.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired intermediate.
Causality behind Experimental Choices:
-
Sodium ethoxide: A strong base is required to deprotonate the malonic ester, initiating the condensation reaction with urea.
-
Reflux: The reaction requires elevated temperatures to proceed at a reasonable rate.
-
Acidification: Neutralization of the basic reaction mixture is necessary to protonate the uracil ring and induce precipitation.
Step 2: Chlorination of 5-Cyclopropyluracil
-
Suspend 5-cyclopropyluracil in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the mixture.
-
Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): A common and effective chlorinating agent for converting hydroxyl groups on pyrimidine rings to chlorides.
-
Tertiary amine catalyst: The amine acts as a catalyst to facilitate the chlorination reaction.[10]
-
Quenching on ice: The highly reactive POCl₃ is safely neutralized by the slow addition to ice water.
-
Extraction and Chromatography: These are standard workup and purification procedures to isolate the final product.
Key Reactions and Applications in Drug Development
The utility of this compound as a synthetic intermediate stems from the reactivity of the C2-chloro substituent, which readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This allows for the introduction of diverse functionalities, a key strategy in the optimization of lead compounds in drug discovery.
Caption: Key nucleophilic substitution reactions of this compound.
Case Study: A Key Building Block for JAK Inhibitors
A significant application of this compound lies in the synthesis of Janus kinase (JAK) inhibitors.[1][11] JAK inhibitors are a class of targeted therapies effective in the treatment of autoimmune diseases and certain cancers.[12] The 2-aminopyrimidine core is a common feature in many JAK inhibitors, acting as a hinge-binding motif in the ATP-binding site of the kinase.
The synthesis of these inhibitors often involves the coupling of this compound with a suitable amine, which can be a complex chiral amine, to introduce the desired pharmacophoric elements. This strategic coupling reaction is a critical step in the construction of the final active pharmaceutical ingredient (API).
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward, albeit not widely published, synthesis and the reactivity of its 2-chloro substituent make it an attractive building block for medicinal chemists. The insights provided in this guide, from a plausible and detailed synthetic protocol to its strategic application in the synthesis of targeted therapies like JAK inhibitors, underscore the importance of this compound in the ever-evolving landscape of drug discovery. As the demand for novel therapeutics continues to grow, the strategic use of key intermediates like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. US5043339A - Antiviral compounds - Google Patents [patents.google.com]
- 3. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Combination formulation of two antiviral compounds - Patent US-10039779-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 166740-44-9 [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]
- 8. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 9. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 10. japsonline.com [japsonline.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Solubility Profile of 2-Chloro-5-cyclopropylpyrimidine: A Predictive and Methodological Guide
An In-Depth Technical Guide
Abstract
2-Chloro-5-cyclopropylpyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this specific compound. Instead of a simple data sheet, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting and experimentally determining the solubility of this compound. We will explore its predicted physicochemical properties, the theoretical principles of solubility, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment.
Introduction: The Central Role of Solubility
In the realms of chemical research and pharmaceutical development, solubility is a critical physicochemical parameter that dictates the viability of a compound.[1] It influences everything from reaction kinetics and purification efficiency during synthesis to bioavailability and formulation strategies in drug development. This compound, as a heterocyclic compound, presents an interesting case for solubility prediction due to the interplay of its structural features: the polar pyrimidine core, the non-polar cyclopropyl group, and the electronegative chloro substituent.
This guide is necessitated by the current lack of specific, published solubility data for this compound. Therefore, our objective is twofold: first, to provide a scientifically grounded prediction of its solubility behavior based on its molecular structure and the principles of intermolecular forces; and second, to equip researchers with robust, step-by-step experimental protocols to determine its solubility accurately in their own laboratory settings.
Physicochemical Profile and Solubility Predictions
To predict the solubility of this compound, we must first analyze its key molecular properties. While experimental data is scarce, we can infer a likely profile.
-
Molecular Structure: C₇H₇ClN₂
-
Molecular Weight: 154.60 g/mol
-
Key Structural Features:
-
Pyrimidine Ring: A nitrogen-containing heterocycle, which can act as a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Chloro Group: An electron-withdrawing group that adds to the molecule's polarity and dipole moment.
-
Cyclopropyl Group: A non-polar, aliphatic ring that increases the molecule's lipophilicity (tendency to dissolve in non-polar, lipid-like solvents).
-
The fundamental principle governing solubility is "like dissolves like".[2][3][4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Given the mixed nature of this compound, with both polar (pyrimidine, chloro group) and non-polar (cyclopropyl group) moieties, it is expected to exhibit a nuanced solubility profile.
Predictions:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. The non-polar cyclopropyl group will promote interaction, but the polar pyrimidine core will resist dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents have significant dipole moments but do not donate hydrogen bonds.[5][6][7] They are likely to be effective solvents for this compound, as they can engage in dipole-dipole interactions with the polar parts of the molecule without being repelled by the non-polar cyclopropyl group.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds.[5][6] Solubility in water is predicted to be low due to the non-polar cyclopropyl group and the overall lack of strong hydrogen bond donating capabilities of the solute. In alcohols like methanol and ethanol, solubility is expected to be higher than in water, as the alkyl chains of the alcohols can interact more favorably with the cyclopropyl group.
A Systematic Approach to Solvent Selection
A systematic evaluation of solubility should begin with a carefully selected panel of solvents representing a range of polarities and functionalities.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | Dominated by dispersion forces; favorable for the cyclopropyl group but not the polar pyrimidine core. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Good balance of polarity to interact with the pyrimidine ring and chloro group, without the strong hydrogen bonding network that would exclude the non-polar moiety. |
| Polar Protic | Water, Methanol, Ethanol | Low (Water), Moderate (Alcohols) | Water's strong hydrogen bonding network is unlikely to be disrupted favorably. Alcohols offer a better balance of polar and non-polar character. |
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a comprehensive and reliable assessment of solubility. Always handle this compound and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a preliminary classification of solubility.
Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.
Methodology:
-
Preparation: Dispense approximately 5-10 mg of this compound into a small, clear glass vial.
-
Solvent Addition: Add the selected solvent dropwise (approximately 0.2 mL per addition) to the vial.
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Classification:
-
Soluble: The solid completely dissolves within 1 mL of solvent.
-
Sparingly Soluble: A portion of the solid dissolves, but some remains even after adding 3 mL of solvent.
-
Insoluble: No significant amount of solid dissolves after adding 3 mL of solvent.
-
-
Record: Note the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
Objective: To obtain a precise, quantitative measure of solubility (e.g., in mg/mL).
Workflow Visualization:
Caption: Workflow for Quantitative Solubility Determination.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed, screw-cap vial (e.g., add 20 mg to 2 mL of the chosen solvent). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient period to reach equilibrium (typically 24 to 48 hours is recommended to ensure the dissolution process has completed).
-
-
Phase Separation:
-
Remove the vial from the incubator and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a 0.22 µm syringe filter (e.g., PTFE or nylon). This step is critical to remove all particulate matter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as:
-
UV-Vis Spectroscopy: If the compound has a chromophore, measure the absorbance at its λ_max and calculate the concentration using a standard curve.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and accuracy. Integrate the peak area and calculate the concentration against a standard curve.
-
-
-
Calculation:
-
Calculate the concentration of the original, undiluted supernatant, factoring in the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
Data Summary and Interpretation
All experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
Table for Recording Solubility Data:
| Solvent | Solvent Polarity Index | Solvent Class | Qualitative Solubility (Soluble/Sparingly/Insoluble) | Quantitative Solubility (mg/mL) @ 25°C | Notes |
| Hexane | 0.1 | Non-Polar | |||
| Toluene | 2.4 | Non-Polar | |||
| Dichloromethane | 3.1 | Polar Aprotic | |||
| Diethyl Ether | 2.8 | Polar Aprotic | |||
| Ethyl Acetate | 4.4 | Polar Aprotic | |||
| Acetone | 5.1 | Polar Aprotic | |||
| Acetonitrile | 5.8 | Polar Aprotic | |||
| Tetrahydrofuran | 4.0 | Polar Aprotic | |||
| Dimethyl Sulfoxide | 7.2 | Polar Aprotic | |||
| Methanol | 5.1 | Polar Protic | |||
| Ethanol | 4.3 | Polar Protic | |||
| Water | 10.2 | Polar Protic |
Conclusion
While direct solubility data for this compound remains elusive in the public domain, a systematic and predictive approach based on its molecular structure provides valuable guidance for researchers. The compound is anticipated to have the highest solubility in polar aprotic solvents, moderate solubility in alcohols and some non-polar solvents, and low solubility in water. This guide provides the necessary theoretical framework and detailed experimental protocols to empower scientists to determine precise solubility values, thereby facilitating the advancement of research and development involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What Is a Polar Solvent? 9 Common Types And Uses [k-chem.vn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
A Technical Guide to 2-Chloro-5-cyclopropylpyrimidine for Research and Development
For researchers, scientists, and professionals in drug development, the sourcing and application of specialized chemical intermediates are critical determinants of project timelines and outcomes. 2-Chloro-5-cyclopropylpyrimidine stands out as a key building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its unique structural combination of a reactive chloropyrimidine core and a cyclopropyl moiety offers medicinal chemists a versatile scaffold for generating novel molecular entities. This in-depth guide provides a comprehensive overview of commercial suppliers, quality control considerations, safe handling protocols, and a detailed experimental workflow for the application of this compound in synthetic chemistry.
The Strategic Importance of this compound in Medicinal Chemistry
The pyrimidine ring is a ubiquitous feature in a multitude of biologically active compounds, including several FDA-approved drugs.[1] The presence of a chlorine atom at the 2-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[2][3] The cyclopropyl group at the 5-position is a valuable bioisostere for larger, more lipophilic groups, often contributing to improved metabolic stability, reduced off-target activity, and enhanced binding affinity. The strategic placement of these functionalities makes this compound a sought-after intermediate in the synthesis of compounds targeting a range of therapeutic areas, from oncology to inflammatory diseases.[4][5]
Commercial Suppliers of this compound
The accessibility and quality of starting materials are paramount for reproducible research. Several chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive analytical data and responsive technical support. Below is a comparative table of notable suppliers.
| Supplier | Product Number | Purity Specification | Available Quantities | Additional Information |
| Sigma-Aldrich | AMBH996F2DB6 | 98% | 100mg, 1g, 5g | Distributed for Ambeed, Inc. Stored under inert atmosphere at 2-8°C. |
| Ambeed, Inc. | AMBH996F2DB6 | ≥98% | Custom Quantities | Primary producer for the Sigma-Aldrich listing. |
| Synblock | V-0196 | NLT 98%[6] | Inquire | Provides access to MSDS, NMR, HPLC, and LC-MS data.[6] |
| Molbase | MB31658 | Inquire | Inquire | Provides basic physical and chemical properties.[7] |
| BLDpharm | BD138634 | ≥98% | 1g, 5g, 25g | Research use only. |
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. A comprehensive Certificate of Analysis (CoA) from the supplier should be reviewed upon receipt of the material.
Key Analytical Parameters:
-
Appearance: Typically a solid.
-
Identity Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): The proton NMR spectrum should show characteristic signals for the cyclopropyl and pyrimidine protons. The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the expected molecular weight (154.60 g/mol ).[6]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A purity of ≥98% is standard for research-grade material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used to assess purity and identify any volatile impurities.
-
Below is a diagram illustrating a typical quality control workflow for incoming this compound.
Caption: Quality control workflow for incoming this compound.
Safety, Handling, and Storage
As with any chlorinated heterocyclic compound, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9] Storage under an inert atmosphere at 2-8°C is recommended for long-term stability.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is a primary application for this compound. The following is a representative protocol for the coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[3]
-
Base (e.g., K₂CO₃, 2.0 eq)[3]
-
Solvent (e.g., 1,4-dioxane/water mixture)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. For electron-deficient chloropyrimidines, electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition.[2]
-
Base: The base is required to activate the boronic acid to the more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.[3]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to prevent oxidation of the palladium(0) catalyst.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. A thorough understanding of its commercial availability, quality attributes, and reactivity is essential for its effective utilization. By carefully selecting a reputable supplier, implementing rigorous quality control measures, adhering to safe handling practices, and employing optimized reaction protocols, researchers can confidently incorporate this important intermediate into their synthetic strategies, accelerating the discovery of novel therapeutic agents.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 166740-44-9 | this compound - Synblock [synblock.com]
- 7. m.molbase.com [m.molbase.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Initial reactivity screening of 2-Chloro-5-cyclopropylpyrimidine
An In-depth Technical Guide to the Initial Reactivity Screening of 2-Chloro-5-cyclopropylpyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the initial reactivity screening of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document outlines a structured approach to evaluating the molecule's reactivity in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Emphasis is placed on the rationale behind experimental design, the establishment of self-validating protocols, and the critical assessment of the cyclopropyl moiety's stability under various reaction conditions. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently explore the synthetic potential of this and structurally related compounds.
Introduction: The Strategic Value of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a significant percentage of small-molecule drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged core for designing enzyme inhibitors and receptor modulators. The introduction of a cyclopropyl group at the 5-position adds a three-dimensional character that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[2]
This compound (CAS 166740-44-9) thus represents a valuable starting material for the synthesis of novel chemical entities. The 2-chloro substituent serves as a versatile synthetic handle for introducing a wide range of functional groups. However, the inherent electronic properties of the pyrimidine ring and the presence of the cyclopropyl group necessitate a systematic evaluation of its reactivity to enable efficient and predictable library synthesis and lead optimization. This guide provides a roadmap for this initial reactivity screening, focusing on the two most probable reaction pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Physicochemical Properties and Stability Considerations
A thorough understanding of the substrate's properties and stability is paramount before embarking on reactivity screening.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 166740-44-9 | |
| Molecular Formula | C₇H₇ClN₂ | |
| Molecular Weight | 154.60 g/mol | Calculated |
| Appearance | Solid | |
| InChI Key | CJFRIMRBHHUJKW-UHFFFAOYSA-N |
Stability of the Core Moieties
The 2-Chloropyrimidine Ring: The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic displacement due to the electron-withdrawing nature of the two ring nitrogens.[3] However, it is generally less reactive than a chlorine at the 4-position.[4] This differential reactivity is a key consideration in designing synthetic routes. The C-Cl bond is also amenable to oxidative addition by low-valent transition metals, making it a suitable substrate for cross-coupling reactions, though often requiring more forcing conditions or specialized catalytic systems compared to its bromo or iodo analogs.[5][6]
The 5-Cyclopropyl Group: The cyclopropyl ring is generally stable under a wide range of basic and mild acidic conditions.[7] Its high s-character C-H bonds make it relatively robust. However, strong acids can promote ring-opening, particularly if a carbocation can be stabilized on an adjacent atom.[7] Additionally, some transition metal-catalyzed reactions and radical processes can lead to ring cleavage.[7][8] Therefore, a crucial part of the reactivity screening is to define the boundaries of the cyclopropyl group's stability under the proposed reaction conditions.
Experimental Workflow for Reactivity Screening
A systematic approach is essential for efficiently mapping the reactivity of this compound. The following workflow is recommended:
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Routes to 2-Chloro-5-cyclopropylpyrimidine: An Application Note for Medicinal Chemistry
Introduction
2-Chloro-5-cyclopropylpyrimidine is a key heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring an electron-deficient pyrimidine ring functionalized with a reactive chloro group and a lipophilic cyclopropyl moiety, makes it a valuable intermediate for synthesizing a wide range of biologically active compounds. The chloro substituent at the 2-position serves as a versatile handle for nucleophilic substitution reactions, while the cyclopropyl group at the 5-position can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This application note provides a detailed overview of robust and scalable synthetic strategies for the preparation of this important intermediate, aimed at researchers, scientists, and professionals in the field of drug development.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two primary strategies:
-
Strategy A: Pyrimidine Ring Formation Followed by Late-Stage Chlorination. This approach involves the initial construction of a 5-cyclopropylpyrimidine core bearing a suitable precursor group at the 2-position (such as a hydroxyl or amino group), which is subsequently converted to the target chloro group. This strategy is often favored for its convergence and the availability of diverse starting materials for pyrimidine synthesis.
-
Strategy B: Functionalization of a Pre-functionalized Pyrimidine Core. This strategy begins with a commercially available or readily prepared dihalopyrimidine, such as 2-chloro-5-bromopyrimidine. The cyclopropyl group is then introduced via a selective cross-coupling reaction. This method offers a more linear approach and can be advantageous for rapid analog synthesis.
The following sections will provide detailed protocols and mechanistic insights for the most effective routes within these strategies.
Strategy A: Pyrimidine Ring Formation and Subsequent Chlorination
This strategy hinges on the classical approach of building the heterocyclic core from acyclic precursors. The choice of precursor at the 2-position dictates the final chlorination step.
Route A1: Via a 2-Amino-5-cyclopropylpyrimidine Intermediate
This route involves the cyclocondensation of a cyclopropyl-containing 1,3-dielectrophile with guanidine to form 2-amino-5-cyclopropylpyrimidine, followed by a Sandmeyer-type deaminative chlorination.
Caption: Synthetic pathway via a 2-amino intermediate.
This protocol describes the cyclocondensation reaction to form the pyrimidine ring.[1]
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 20 minutes at room temperature.
-
Addition of β-Ketoaldehyde: Add a solution of 3-cyclopropyl-3-oxopropanal (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-amino-5-cyclopropylpyrimidine.
This protocol details the conversion of the 2-amino group to a 2-chloro group. The classical Sandmeyer reaction is a robust method for this transformation on heteroaromatic amines.[2][3]
-
Diazotization: Suspend 2-amino-5-cyclopropylpyrimidine (1.0 eq) in concentrated hydrochloric acid (approx. 6M) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C. Evolution of nitrous fumes may be observed. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.3 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas will occur.
-
Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases. Cool the mixture and extract with dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.
Expert Insight: The Sandmeyer reaction can be sensitive, and control of temperature during diazotization is critical to prevent premature decomposition of the diazonium salt.[2] The use of freshly prepared CuCl is recommended for optimal yields.
Route A2: Via a 5-Cyclopropyluracil Intermediate
This alternative route involves the synthesis of 5-cyclopropyluracil (the keto tautomer of 2,4-dihydroxy-5-cyclopropylpyrimidine), which is then subjected to a double chlorination.
Caption: Synthetic pathway via a 5-cyclopropyluracil intermediate.
-
Reaction Setup: Prepare a solution of sodium ethoxide in ethanol as described in Protocol 1. Add urea (1.1 eq) to this solution and stir.
-
Substrate Addition: Add ethyl 2-cyclopropyl-3-oxopropanoate (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. A precipitate will form.
-
Isolation: Cool the mixture, filter the solid precipitate, and wash with cold ethanol. Dissolve the solid in hot water and acidify with concentrated HCl to a pH of approximately 4-5.
-
Purification: The precipitated 5-cyclopropyluracil is collected by filtration, washed with cold water, and dried under vacuum.
The chlorination of uracil derivatives is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅).[4][5]
-
Chlorination: In a flask equipped with a reflux condenser, suspend 5-cyclopropyluracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). Add N,N-dimethylaniline (0.5 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution.
-
Work-up: Carefully remove the excess POCl₃ under reduced pressure. Cool the residue in an ice bath and cautiously quench by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate. Combine the organic layers, wash with cold water and brine, dry over anhydrous MgSO₄, and concentrate to yield crude 2,4-dichloro-5-cyclopropylpyrimidine.
-
Selective Reduction: Dissolve the crude dichloropyrimidine in glacial acetic acid. Add zinc dust (2-3 eq) portion-wise while stirring and maintaining the temperature below 40 °C.
-
Isolation and Purification: After the reaction is complete (monitored by TLC), filter off the excess zinc. Dilute the filtrate with water and extract with ether. Wash the ether extracts with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to give this compound.
Expert Insight: The chlorination with POCl₃ is a vigorous reaction that releases HCl gas; it must be performed in a well-ventilated fume hood. The subsequent selective reduction of the 4-chloro position is possible due to the higher electron deficiency and thus greater reactivity of this position compared to the 2-position.
Strategy B: Suzuki Cross-Coupling on a Dihalopyrimidine Core
This linear strategy leverages the differential reactivity of halogen substituents on the pyrimidine ring to selectively introduce the cyclopropyl group. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose.[6][7]
Caption: Synthesis via Suzuki cross-coupling reaction.
-
Reaction Setup: In a Schlenk flask, combine 2-chloro-5-bromopyrimidine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Expert Insight: The success of the Suzuki coupling relies on the selective reactivity of the C-Br bond over the C-Cl bond towards oxidative addition to the palladium(0) catalyst.[6] This selectivity is generally high, making this a reliable method. Careful degassing of the solvent is crucial to prevent catalyst deactivation.
Data Summary and Comparison of Routes
| Route | Key Transformation | Advantages | Disadvantages | Typical Yields |
| A1 | Sandmeyer Reaction | Convergent; readily available starting materials for pyrimidine synthesis. | Use of potentially unstable diazonium salts; requires stoichiometric copper salts. | Moderate to Good (50-70% over 2 steps) |
| A2 | POCl₃ Chlorination | Avoids diazonium intermediates; uracil synthesis is well-established. | Harsh chlorination conditions (excess POCl₃); requires an additional selective reduction step. | Moderate (40-60% over 2 steps) |
| B | Suzuki Coupling | High selectivity; mild reaction conditions; broad substrate scope for analogs. | Requires a dihalopyrimidine starting material; palladium catalysts can be expensive. | Good to Excellent (70-90%) |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. For large-scale synthesis, Route A1 (via the 2-amino intermediate) and Route B (Suzuki coupling) are often the most practical choices. The Sandmeyer approach is a classic and cost-effective method, while the Suzuki coupling offers high yields, excellent selectivity, and milder conditions, making it particularly suitable for medicinal chemistry laboratories where rapid analog synthesis is paramount. The choice of the optimal route will depend on factors such as scale, cost of starting materials, available equipment, and specific safety considerations.
References
- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Suzuki Coupling of 2-Chloro-5-cyclopropylpyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including approved anticancer and antiviral drugs.[1] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for carbon-carbon bond formation, valued for its mild conditions and broad functional group tolerance.[2][3]
This guide focuses on a specific, yet challenging, substrate: 2-Chloro-5-cyclopropylpyrimidine. As a heteroaryl chloride, it is significantly less reactive than its bromide or iodide counterparts, making the oxidative addition to the palladium catalyst the rate-limiting step.[4] However, its successful coupling provides a direct route to novel 2-aryl-5-cyclopropylpyrimidines, a class of compounds with high potential in drug discovery. This document provides a deep dive into the mechanistic nuances, optimized protocols, and practical troubleshooting for this specific transformation.
Mechanistic Considerations for a Challenging Substrate
The efficacy of the Suzuki coupling of this compound hinges on overcoming the high activation energy of C-Cl bond cleavage. The catalytic cycle, while following the classic steps, requires careful tuning of each component.[3][5]
The three core stages are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. This is the most challenging step for aryl chlorides.[6] Success requires a highly active catalyst, typically achieved by using bulky, electron-rich ligands that stabilize the Pd(0) species and promote the oxidative addition.[7][8]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9][10]
-
Reductive Elimination : The two organic partners couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]
Caption: The catalytic cycle for the Suzuki coupling of this compound.
Optimizing Reaction Components: A Data-Driven Approach
Systematic screening of reaction parameters is essential for achieving high yields with less reactive chlorides.[11] The choice of catalyst, ligand, base, and solvent system collectively determines the reaction's success.
Data Presentation: Component Screening Summary
The following table summarizes typical findings from optimization studies on related dichloropyrimidine substrates, which provide a strong rationale for the recommended protocols.
| Component | Variation | Typical Yield (%) | Rationale & Key Insights | Source |
| Catalyst/Ligand | Pd(PPh₃)₄ | 70-80% | A reliable, commercially available "all-in-one" catalyst. Effective for many pyrimidine couplings. | [1][11] |
| Pd₂(dba)₃ | <5% | Inefficient without an appropriate ancillary ligand. | [11] | |
| Pd(OAc)₂ / SPhos | >90% | Bulky, electron-rich Buchwald ligands (like SPhos) are highly effective for activating C-Cl bonds. | [7][8] | |
| Base | K₂CO₃ | 75-85% | Standard, effective base. Works well in aqueous solvent mixtures. | [1] |
| K₃PO₄ | Often >90% | A stronger base, frequently superior for challenging couplings of heteroaryl chlorides. | [2][7] | |
| Cs₂CO₃ | Variable | Effective but more expensive. Can be beneficial in specific cases. | [7] | |
| Solvent | 1,4-Dioxane / H₂O (2:1) | 80% | Excellent solvent system. Water aids in dissolving the base and forming the active boronate species. | [1] |
| Toluene | Variable | A common choice, especially under anhydrous conditions to prevent protodeboronation. | [7] | |
| DMF / H₂O | <20% | Can be less effective; optimization is often more difficult compared to dioxane. | [12] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise stated.
Protocol 1: Standard Thermal Suzuki Coupling
This protocol is a robust, generalized procedure for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination like Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst system.
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up : After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 2-Aryl-5-cyclopropylpyrimidine.
Protocol 2: Microwave-Assisted High-Speed Synthesis
Microwave irradiation offers a significant acceleration, reducing reaction times from hours to minutes and often improving yields.[1][11]
Materials:
-
Same as Protocol 1, but using a dedicated microwave synthesis vial.
Step-by-Step Procedure:
-
Reaction Setup : In a microwave synthesis vial, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5-3 mol%).[1]
-
Solvent Addition : Add degassed 1,4-Dioxane and Water (e.g., 2:1 ratio).[1]
-
Microwave Irradiation : Seal the vial securely with a cap. Place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes.[1][13]
-
Work-up and Purification : After the vial has cooled to a safe temperature, perform the work-up and purification steps as described in Protocol 1.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Source |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficiently active catalyst system for C-Cl bond.3. Oxygen contamination. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Switch to a more active ligand system (e.g., Pd(OAc)₂/SPhos). Increase reaction temperature.[7]3. Ensure thorough degassing of solvents and purging of the reaction vessel.[7] | |
| Protodeboronation | Boronic acid is sensitive to aqueous base and/or high temperatures, leading to its decomposition. | 1. Use an anhydrous solvent (e.g., Toluene) with a suitable base (e.g., K₃PO₄).2. Use a more stable boronic acid derivative, such as a pinacol ester.[7]3. Minimize reaction time and temperature where possible. | |
| Homocoupling of Boronic Acid | Caused by oxygen or inefficient transmetalation, leading to Ar'-Ar' byproduct. | 1. Ensure rigorous exclusion of oxygen.2. Use a slight excess of the aryl halide to ensure the boronic acid is consumed by the intended pathway.[11]3. Use a Pd(0) source directly or an efficient pre-catalyst system.[7] | |
| Complex Mixture of Byproducts | Reaction temperature may be too high, causing decomposition of starting materials or products. | 1. Lower the reaction temperature and monitor for longer periods.2. Re-screen catalyst and base combinations to find milder, more selective conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation for accessing novel chemical matter. Success is predicated on a rational understanding of the underlying mechanism and the careful selection of a highly active catalytic system capable of activating the inert C-Cl bond. By employing robust ligands, appropriate bases, and optimized conditions—particularly with the aid of microwave technology—researchers can efficiently synthesize a diverse array of 2-aryl-5-cyclopropylpyrimidine derivatives for application in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions with 2-Chloro-5-cyclopropylpyrimidine
This guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Chloro-5-cyclopropylpyrimidine as the electrophilic substrate. Tailored for researchers, scientists, and professionals in drug development, these notes offer a blend of theoretical principles and practical, field-proven protocols. The pyrimidine core is a vital scaffold in medicinal chemistry, and the functionalization of this heterocycle through SNAr is a cornerstone of modern synthetic strategies.[1][2][3]
The Scientific Bedrock: Understanding SNAr on Pyrimidines
Nucleophilic aromatic substitution is a critical reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems.[4][5] Unlike benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it highly susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present on the ring.[6]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5] In the initial, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7] The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the ring's nitrogen atoms. In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.[4]
The presence of the electron-donating cyclopropyl group at the 5-position of the pyrimidine ring can subtly influence the reactivity of the C2 position towards nucleophilic attack. However, the inherent electron deficiency of the pyrimidine ring generally ensures that SNAr reactions proceed efficiently at the 2-position.
General Mechanism of SNAr with this compound
The following diagram illustrates the generalized mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
Caption: Generalized SNAr mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with common classes of nucleophiles. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product purification.
Reaction with Amine Nucleophiles (Amination)
The substitution of the 2-chloro group with an amine is a widely employed transformation in the synthesis of biologically active molecules.[8]
Protocol 1: Synthesis of a 2-Amino-5-cyclopropylpyrimidine Derivative
This protocol details the reaction of this compound with a primary or secondary amine.
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., EtOH or DMF), add the amine (1.1 eq).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl generated during the reaction.[9]
-
Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
-
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | EtOH | Et₃N | 80 | 4-8 |
| Piperidine | DMF | DIPEA | 100 | 2-6 |
| Aniline | DMF | K₂CO₃ | 120 | 12-24 |
Reaction with Thiol Nucleophiles (Thiolation)
The introduction of a sulfur linkage at the 2-position can be achieved through reaction with a thiol.
Protocol 2: Synthesis of a 2-Thioether-5-cyclopropylpyrimidine Derivative
-
Reagents and Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care) at 0 °C to generate the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | DMF | K₂CO₃ | 60 | 3-6 |
| Benzyl mercaptan | MeCN | NaH | 50 | 2-4 |
Reaction with Alcohol Nucleophiles (Alkoxylation)
The displacement of the chloride with an alkoxide leads to the formation of 2-alkoxypyrimidines.
Protocol 3: Synthesis of a 2-Alkoxy-5-cyclopropylpyrimidine Derivative
-
Reagents and Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the alcohol (1.2 eq) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture (typically to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel.
-
| Nucleophile (Alcohol) | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Methanol | Methanol | NaOMe | Reflux | 6-12 |
| Benzyl alcohol | THF | NaH | 60 | 4-8 |
Experimental Workflow and Purification
The general workflow for SNAr reactions with this compound, from reaction setup to product isolation and purification, is depicted below.
Caption: General experimental workflow.
Product purification is a critical step to ensure the removal of unreacted starting materials, reagents, and by-products.[10] Flash column chromatography is a widely used and effective method for purifying substituted pyrimidines.[10] For solid products, recrystallization can be a cost-effective alternative to achieve high purity.[10]
Conclusion
The nucleophilic aromatic substitution reaction of this compound is a robust and versatile method for the synthesis of a diverse array of substituted pyrimidines. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. The choice of nucleophile, base, solvent, and temperature are key parameters that can be optimized to achieve high yields and purity of the desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 9. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 10. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Functionalization of 2-Chloro-5-cyclopropylpyrimidine
Abstract & Introduction
2-Chloro-5-cyclopropylpyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural motif, featuring an electron-deficient pyrimidine core activated by a chlorine leaving group and modulated by a cyclopropyl substituent, offers a versatile platform for the synthesis of complex molecular architectures. The strategic functionalization of this scaffold is critical for developing novel therapeutic agents, with derivatives finding applications as antimicrobials, anticancer agents, and more[1][2].
This guide provides an in-depth analysis of, and detailed protocols for, the three primary reaction classes used to functionalize this compound: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and catalyst-free Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the chemical principles at play.
Foundational Principles: Reactivity of the Pyrimidine Core
The reactivity of the this compound substrate is governed by two key factors: the nature of the carbon-halogen bond and the electronic properties of the pyrimidine ring.
-
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity order for halogens is generally I > Br > Cl > F.[3] This trend is inversely correlated with the bond dissociation energy of the C-X bond. The C-Cl bond in our substrate is relatively strong, making the initial oxidative addition step—often the rate-determining step in catalytic cycles—more challenging compared to bromo or iodo analogs.[3][4] This necessitates the use of highly active catalyst systems, typically employing bulky, electron-donating ligands to promote the oxidative addition of the palladium(0) catalyst.[4][5]
-
Influence of Halogen Position: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic property significantly influences the reactivity of attached halogens. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 > C5.[3] The C2 position, where our chlorine atom resides, is activated towards both palladium-catalyzed cross-coupling and nucleophilic attack, making it a prime site for functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[6] For a moderately reactive substrate like 2-chloropyrimidine, careful selection of the catalyst, ligand, and base is paramount for achieving high yields.
The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and finally, reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[4][6]
Key Reaction Parameters for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) species in situ. Pd(PPh₃)₄ can be used directly but may be less active for challenging chloride substrates. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for activating C-Cl bonds by promoting the oxidative addition step.[4][7] For less demanding couplings, PPh₃ may suffice, but often requires higher temperatures and longer reaction times.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of a carbonate or phosphate base is crucial. The base activates the boronic acid, facilitating the transmetalation step.[9] K₃PO₄ is a stronger base and can be effective for less reactive coupling partners. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typical. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base. A 2:1 to 4:1 ratio of organic solvent to water is common.[8] |
| Temperature | 80–110 °C | Elevated temperatures are generally required to drive the reaction to completion, especially given the relative inertness of the C-Cl bond. Microwave irradiation can significantly shorten reaction times.[8][10] |
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(4-methoxyphenyl)-5-cyclopropylpyrimidine
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., 1,4-Dioxane) and the aqueous base solution (e.g., 2 M K₂CO₃). The typical solvent volume is calculated to create a 0.1–0.2 M solution with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[5][11][12] The reaction couples an amine with an aryl halide. Similar to Suzuki coupling, the use of specialized, bulky phosphine ligands is crucial for achieving high efficiency with aryl chlorides.[7][13]
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to furnish the C-N bond.[11][12]
Key Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald precatalysts are highly efficient as they are air-stable and readily generate the active Pd(0) species under reaction conditions, often at lower temperatures.[7] Pd₂(dba)₃ is a reliable Pd(0) source. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard for Buchwald-Hartwig amination. They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5][7][13] The choice of ligand can depend on the specific amine (primary vs. secondary). |
| Base | NaOt-Bu, KOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is the most common choice.[14] For base-sensitive substrates, K₃PO₄ can be a milder alternative. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80–110 °C | As with Suzuki coupling, elevated temperatures are typically necessary to overcome the activation barrier for C-Cl bond cleavage. |
Detailed Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 5-cyclopropyl-N-morpholinopyrimidin-2-amine
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add to a dry Schlenk tube: sodium tert-butoxide (NaOt-Bu, 1.4 eq.), XPhos ligand (0.03 eq.), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (e.g., morpholine, 1.2 eq.).
-
Solvent Addition & Sealing: Add anhydrous toluene via syringe. Seal the tube tightly with a Teflon screw cap.
-
Reaction Execution: Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir the mixture.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2–12 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired 2-amino-5-cyclopropylpyrimidine derivative.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to direct attack by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[15] This pathway can be a cost-effective and metal-free alternative to cross-coupling reactions, particularly for reactions with amine nucleophiles.[16]
The mechanism proceeds via an initial addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.[15] The reaction is often facilitated by heat.
Key Reaction Parameters for SNAr
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Nucleophile | Primary & Secondary Amines (e.g., piperidine, morpholine, aniline) | Strong nucleophiles are required to attack the electron-deficient ring. Amines are excellent candidates for this transformation.[16] |
| Base | K₂CO₃, Et₃N, or excess amine | A base is often used to scavenge the HCl generated during the reaction. In many cases, using an excess of the amine nucleophile serves this purpose. |
| Solvent | DMSO, DMF, NMP, or neat conditions | Polar aprotic solvents are ideal as they can stabilize the charged Meisenheimer intermediate. For some reactive amines, the reaction can be run solvent-free.[2] |
| Temperature | 100–150 °C | High temperatures are typically required to overcome the activation energy for disrupting the aromaticity of the pyrimidine ring in the first step.[16] |
Detailed Protocol: SNAr with an Amine
Reaction: Synthesis of N-benzyl-5-cyclopropylpyrimidin-2-amine
-
Vessel Preparation: To a sealable pressure tube, add this compound (1.0 eq.) and benzylamine (2.0–3.0 eq.). The excess amine will act as both the nucleophile and the base.
-
Solvent (Optional): If desired, add a high-boiling polar aprotic solvent like DMSO or NMP to ensure homogeneity.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS. Reactions are typically complete in 6–24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash extensively with water to remove the excess amine and any amine hydrochloride salt.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via flash column chromatography to yield the final product.
Workflow Diagram: SNAr Reaction
Caption: Experimental workflow for catalyst-free SNAr.
Conclusion & Best Practices
The functionalization of this compound is a highly achievable and versatile process.
-
For C-C bond formation , the Suzuki-Miyaura coupling using a modern biaryl phosphine ligand like SPhos is the most reliable method.
-
For C-N bond formation , the Buchwald-Hartwig amination offers broad scope and high efficiency, with XPhos-type ligands being particularly effective.
-
For a simpler, metal-free approach with amine nucleophiles, direct SNAr at elevated temperatures is a robust and economical alternative.
Successful execution relies on a commitment to scientific integrity: maintain an inert atmosphere for all palladium-catalyzed reactions, use anhydrous solvents where specified, and carefully monitor reactions to optimize timing and minimize side-product formation. These protocols, grounded in established chemical principles, provide a trusted foundation for the synthesis of novel pyrimidine derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application of 2-Chloro-5-cyclopropylpyrimidine in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of the Cyclopropylpyrimidine Scaffold in Modern Agrochemicals
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrimidine core stands out as a privileged scaffold, forming the basis of numerous commercial fungicides, herbicides, and insecticides. The strategic incorporation of a cyclopropyl moiety, particularly at the 5-position of the pyrimidine ring, has emerged as a powerful strategy in modern agrochemical design. This guide focuses on the synthetic utility of a key building block, 2-Chloro-5-cyclopropylpyrimidine , in the creation of next-generation agrochemicals.
The cyclopropyl group is far more than a simple alkyl substituent. Its unique electronic and conformational properties impart significant advantages to bioactive molecules. The inherent strain in the three-membered ring results in shorter, stronger C-H bonds and enhanced sp2 character in the C-C bonds, which can increase metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule into a biologically active conformation, enhancing its binding affinity to target enzymes or receptors and thereby increasing potency.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of high-value agrochemicals. We will delve into its use in the production of both herbicides and fungicides, providing detailed, field-proven protocols and explaining the chemical principles that underpin these synthetic transformations.
I. Application in Herbicide Synthesis: The Case of Aminocyclopyrachlor
One of the most significant applications of this compound is as a key precursor to the synthetic auxin herbicide, Aminocyclopyrachlor .[1] Aminocyclopyrachlor is effective for the control of broadleaf weeds in various non-crop areas and turf.[2] Its chemical structure is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid.[1] The synthesis of this herbicide relies on the foundational this compound scaffold, which is elaborated through a series of key transformations.
The core synthetic strategy involves the introduction of a carboxylic acid or a precursor group at the 4-position and an amino group at the 6-position of the pyrimidine ring. While the exact industrial synthesis pathway is proprietary, a plausible and chemically sound approach based on established pyrimidine chemistry involves a multi-step sequence starting from a 2,4-dichloro-5-cyclopropylpyrimidine intermediate. The this compound can be a crucial starting material for the synthesis of such an intermediate.
The key transformation involving the 2-chloro substituent is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electronegative chlorine atoms, makes it susceptible to attack by nucleophiles. In the synthesis of aminocyclopyrachlor, an amination step is crucial.
Workflow for the Conceptual Synthesis of Aminocyclopyrachlor Precursors
The following diagram illustrates the logical flow for the synthesis of a key precursor to Aminocyclopyrachlor, highlighting the central role of the this compound scaffold.
Caption: Conceptual workflow for Aminocyclopyrachlor synthesis.
II. Application in Fungicide Synthesis: Towards Novel Pyrimidine Amides
The versatility of the this compound scaffold extends to the development of novel fungicides. Pyrimidine derivatives are a well-established class of fungicides, with many commercial products targeting various fungal pathogens.[3][4] Recent research has focused on creating new pyrimidine-based fungicides by incorporating the cyclopropyl moiety to enhance biological activity.[5]
The 2-chloro group on the pyrimidine ring is a versatile synthetic handle, allowing for the introduction of various nucleophiles through SNAr reactions. This is particularly useful for creating libraries of compounds for biological screening. A common strategy is to react this compound with different amines or thiols to generate a diverse set of 2-substituted-5-cyclopropylpyrimidine derivatives. These derivatives can then be further functionalized to produce final fungicidal compounds.
For instance, novel cyclopropylpyrimidine formamides have been synthesized and shown to exhibit significant fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea.[5] While these reported syntheses may start from different precursors, they highlight the potential of the 2-amino-5-cyclopropylpyrimidine scaffold, which can be readily prepared from this compound.
Experimental Protocol: Synthesis of a 2-Amino-5-cyclopropylpyrimidine Derivative
This protocol describes a representative nucleophilic aromatic substitution reaction to replace the 2-chloro group with an amino group, a key step in the synthesis of many potential fungicides. The conditions are based on established methods for the amination of chloropyrimidines.
Reaction Scheme:
Caption: General amination of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial |
| Substituted Amine (e.g., aniline) | Reagent Grade | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial |
| Ethyl Acetate | ACS Grade | Commercial |
| Brine (saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired substituted amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-amino-5-cyclopropylpyrimidine derivative.
Self-Validation and Causality:
-
Choice of Base: Potassium carbonate is a mild and effective base for this type of SNAr reaction. It is strong enough to deprotonate the amine nucleophile, facilitating its attack on the electron-deficient pyrimidine ring, but not so strong as to cause significant side reactions.
-
Choice of Solvent: Anhydrous DMF is an excellent polar aprotic solvent for SNAr reactions as it can dissolve the reactants and salts, and its high boiling point allows for elevated reaction temperatures, which are often necessary to drive the reaction to completion.
-
Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the point of complete consumption of the starting material and to avoid the formation of degradation products from prolonged heating.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and any side products, ensuring a high-purity final compound for subsequent synthetic steps or biological evaluation.
III. Concluding Remarks for the Research Professional
This compound is a valuable and versatile intermediate for the synthesis of modern agrochemicals. Its utility is demonstrated in the production of both herbicides, such as aminocyclopyrachlor, and in the development of novel fungicides based on the cyclopropylpyrimidine scaffold. The 2-chloro substituent provides a reliable handle for introducing a wide range of functionalities via nucleophilic aromatic substitution, enabling the creation of diverse molecular libraries for agrochemical screening. The incorporation of the 5-cyclopropyl group is a deliberate design element aimed at enhancing the metabolic stability and biological potency of the final products. The protocols and workflows presented in this guide are based on established chemical principles and provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this important building block.
References
- 1. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-cyclopropylpyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-5-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield in the Chlorination Step
-
Question: My yield of 2,4-dichloro-5-cyclopropylpyrimidine from 5-cyclopropyluracil is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields in the chlorination of uracil derivatives are often multifactorial. The primary suspects are incomplete reaction, side product formation, and degradation of the product during workup.
-
Causality: The conversion of the hydroxyl groups of the uracil ring to chlorides using reagents like phosphorus oxychloride (POCl₃) can be a harsh reaction. Insufficient temperature or reaction time can lead to incomplete conversion, leaving mono-chlorinated or unreacted starting material. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts. The presence of water can also deactivate the chlorinating agent and contribute to side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature and Time: A systematic approach to optimizing the reaction temperature is crucial. While some procedures call for refluxing in POCl₃, this can sometimes be too aggressive. Consider a lower temperature for a longer duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
-
Use of a Base/Acid Acceptor: The addition of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction by neutralizing the HCl generated.[1][2] This can drive the reaction to completion and may allow for milder reaction conditions. However, the choice of base is critical, as some amines can lead to the formation of substituted side products.[3] A study on the synthesis of 2,4-dichloro-5-fluoropyrimidine found that using N,N-dimethylaniline as an acid acceptor with a molar ratio of 1:1.5 (5-fluorouracil to N,N-dimethylaniline) at 114°C for 2 hours resulted in a yield of 92.2%.[1]
-
Careful Workup: The product, 2,4-dichloro-5-cyclopropylpyrimidine, can be sensitive to hydrolysis. Quenching the reaction mixture by slowly adding it to ice-water is a standard procedure. Maintaining a low temperature during the quench and subsequent extraction is vital to prevent decomposition.
-
-
Issue 2: Poor Selectivity in Subsequent Substitution Reactions
-
Question: I am attempting a nucleophilic substitution on 2,4-dichloro-5-cyclopropylpyrimidine and observing a mixture of products with poor regioselectivity. How can I favor substitution at the 4-position?
-
Answer: The pyrimidine ring has two chlorine atoms at positions 2 and 4, which exhibit different reactivities. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position.
-
Causality: The difference in reactivity is due to the electronic effects of the ring nitrogens. The nitrogen at position 1 deactivates the adjacent chlorine at position 2 more strongly through an inductive effect compared to the nitrogen at position 3's effect on the chlorine at position 4. This makes the C4 position more electrophilic.
-
Troubleshooting Steps:
-
Control of Stoichiometry and Temperature: Use of a slight excess of the nucleophile can drive the reaction towards di-substitution. Therefore, careful control of stoichiometry (typically 1.0 to 1.1 equivalents of the nucleophile) is important for mono-substitution. Running the reaction at lower temperatures can also enhance selectivity, as the more reactive C4 position will react preferentially.
-
Choice of Solvent and Base: The solvent can influence the reactivity of the nucleophile. Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used. The choice of base is also critical; a non-nucleophilic base should be used to deprotonate the nucleophile without competing in the substitution reaction.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve regioselectivity and significantly reduce reaction times in Suzuki coupling reactions of dichloropyrimidines.[4]
-
-
Issue 3: Difficulty in Introducing the Cyclopropyl Group
-
Question: I am struggling with the introduction of the cyclopropyl group onto the pyrimidine ring. What are the most reliable methods?
-
Answer: Introducing a cyclopropyl group can be challenging. The most common strategies involve either starting with a cyclopropyl-containing building block or performing a cyclopropanation reaction on a pyrimidine derivative.
-
Causality and Methodologies:
-
Starting with Cyclopropyl Precursors: A common approach is to use a starting material that already contains the cyclopropyl group, such as cyclopropylacetonitrile or cyclopropylacetic acid derivatives, and then construct the pyrimidine ring around it. This often provides better control and higher yields.
-
Cross-Coupling Reactions: If you have a halogenated pyrimidine, a Suzuki or similar cross-coupling reaction with cyclopropylboronic acid can be an effective method. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. For Suzuki couplings of chloropyrimidines, palladium catalysts with bulky phosphine ligands are often effective.[5]
-
Cyclopropanation of an Alkene: If you have a vinyl-pyrimidine derivative, a cyclopropanation reaction can be performed. Methods like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation with diazo compounds can be employed.[6][7][8] Recent advancements have reported highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium ylides, achieving yields up to 97%.[9][10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for the synthesis of this compound?
-
A1: The overall yield can vary significantly depending on the chosen synthetic route and the efficiency of each step. A multi-step synthesis starting from simple precursors might have an overall yield in the range of 30-50% if each step is optimized. Routes involving cross-coupling reactions in the later stages may offer higher overall yields.
-
-
Q2: Are there any specific safety precautions I should take during this synthesis?
-
A2: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The chlorination reaction can be exothermic, so careful temperature control is necessary.[11]
-
-
Q3: Can I use Buchwald-Hartwig amination to introduce an amino group at the 2-position?
-
A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to chloro-pyrimidines.[12][13][14][15] The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[14] Sterically hindered phosphine ligands are often required.
-
-
Q4: What are the best purification methods for this compound and its intermediates?
-
A4: Purification methods will depend on the physical properties of the compounds.
-
Column Chromatography: This is a very common and effective method for purifying organic compounds. A silica gel stationary phase with a solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining high-purity material.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.
-
-
-
Q5: Are there alternative "greener" synthetic routes available?
-
A5: Research into more environmentally friendly synthetic methods is ongoing. This includes the use of less hazardous reagents, solvent-free reactions, and catalytic methods that reduce waste. For example, exploring solid-supported catalysts for cross-coupling reactions can simplify purification and allow for catalyst recycling.[5] Microwave-assisted synthesis can also be considered a greener alternative as it often leads to shorter reaction times and reduced energy consumption.[4]
-
Data and Protocols
Table 1: Comparison of Chlorination Conditions for Uracil Derivatives
| Starting Material | Chlorinating Agent | Additive/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Fluorouracil | POCl₃ | N,N-Dimethylaniline | - | 114 | 2 | 92.2 | [1] |
| 5-Fluorouracil | POCl₃ | Triethylamine | - | 106-110 | 14 | - | |
| 2,4-Dihydroxypyrimidine | SOCl₂/BTC | DMAP | SOCl₂ | 65-70 | - | 95 | |
| 5-Nitrourea pyrimidine | POCl₃ | Organic Base | - | 30-105 | 2-6 | - | [16] |
BTC = Bis(trichloromethyl) carbonate, DMAP = 4-Dimethylaminopyridine
Experimental Protocol: Chlorination of 5-Cyclopropyluracil (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-cyclopropyluracil (1 equivalent).
-
Addition of Reagent: Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Addition of Base (Optional but Recommended): Slowly add N,N-dimethylaniline (1.5-2.0 equivalents) dropwise to the stirred suspension. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathway
Diagram 1: General Synthetic Route
This diagram illustrates a common synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. japsonline.com [japsonline.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
Identifying and minimizing side reactions in 2-Chloro-5-cyclopropylpyrimidine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-5-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. By understanding the underlying mechanisms of these side reactions, you can effectively minimize impurities and optimize your synthetic protocol for higher yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues observed during the synthesis of this compound, which is frequently prepared by the chlorination of 5-cyclopropyluracil (or its tautomer, 2,4-dihydroxy-5-cyclopropylpyrimidine) using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.
Q1: My reaction is sluggish and I'm observing a significant amount of unreacted starting material (5-cyclopropyluracil). What could be the cause and how can I improve the conversion?
A1: Incomplete conversion is a common issue and can often be attributed to several factors related to the reaction setup and reagents.
-
Insufficient Chlorinating Agent: Ensure that a sufficient excess of phosphorus oxychloride is used. While stoichiometric amounts can work, an excess is often necessary to drive the reaction to completion. However, gross excess can lead to downstream purification challenges.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, which will quench the reagent and reduce its effectiveness.[1][2] Ensure all glassware is rigorously dried and that anhydrous solvents and reagents are used.
-
Inadequate Temperature: The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier for the formation of the chlorophosphate intermediate may not be overcome.
-
Poor Mixing: The reaction mixture can become thick, especially in the initial stages. Ensure efficient stirring to maintain a homogeneous mixture and facilitate contact between the reactants.
Troubleshooting Protocol:
-
Reaction Setup: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents: Use freshly distilled phosphorus oxychloride and a high-purity, anhydrous tertiary amine.
-
Temperature Optimization: Gradually increase the reaction temperature. A typical range for this type of chlorination is 80-110°C. Monitor the reaction progress by TLC or HPLC.
-
Staged Addition: Consider adding the 5-cyclopropyluracil portion-wise to the heated POCl₃/base mixture to control the initial exotherm and maintain better mixing.
Q2: I'm observing a significant byproduct with a higher molecular weight than my desired product. What is this likely to be and how can I avoid it?
A2: A common byproduct in the chlorination of uracil derivatives is the corresponding 2,4-dichloropyrimidine . In this case, you are likely forming 2,4-dichloro-5-cyclopropylpyrimidine .
Mechanism of Formation:
5-Cyclopropyluracil exists in tautomeric equilibrium with its dihydroxy form. Both hydroxyl groups can react with phosphorus oxychloride to form chlorophosphate esters, which are subsequently displaced by chloride ions. If the reaction is not carefully controlled, both hydroxyl groups will be replaced.
Preventative Measures:
-
Control of Stoichiometry: While an excess of POCl₃ is needed for full conversion of the 2-hydroxy group, a large excess can promote the formation of the dichloro byproduct. Careful optimization of the POCl₃ stoichiometry is crucial.
-
Temperature Control: Higher reaction temperatures and prolonged reaction times can favor the formation of the dichloro species. Monitor the reaction closely and stop it once the desired product is maximized.
-
Choice of Base: The nature of the tertiary amine base can influence the selectivity of the reaction. Bases like N,N-dimethylaniline have been used in similar chlorinations.[3]
| Impurity | Molecular Weight | Mitigation Strategy |
| 2,4-dichloro-5-cyclopropylpyrimidine | 191.03 g/mol | Optimize POCl₃ stoichiometry, control reaction temperature and time. |
| 5-cyclopropyluracil (starting material) | 138.13 g/mol | Ensure anhydrous conditions, sufficient POCl₃, and adequate temperature. |
Q3: My work-up procedure is problematic, and I'm getting a low isolated yield. What are the best practices for quenching and isolating this compound?
A3: The work-up of reactions involving phosphorus oxychloride must be handled with care due to the highly exothermic and hazardous nature of quenching excess POCl₃.
Recommended Work-up Protocol:
-
Removal of Excess POCl₃: After the reaction is complete, it is highly advisable to remove the bulk of the excess phosphorus oxychloride by distillation under reduced pressure. This significantly reduces the hazards associated with the subsequent aqueous quench.
-
Controlled Quench: The cooled reaction mixture should be slowly and carefully added to a vigorously stirred mixture of ice and water. Never add water to the reaction mixture , as this can cause a violent, uncontrolled exotherm.
-
pH Adjustment: After the quench, the acidic solution should be neutralized. A biphasic workup is often effective. The product can be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate) and the aqueous layer neutralized with a base like sodium carbonate or sodium hydroxide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Workflow for Safe Quenching and Isolation:
Caption: Recommended workflow for quenching and isolation.
Q4: I'm seeing some lower molecular weight, polar impurities in my crude product. What could these be?
A4: The presence of lower molecular weight, polar impurities often points to hydrolysis or other degradation pathways.
-
Hydrolysis of Product: this compound can be susceptible to hydrolysis back to 2-hydroxy-5-cyclopropylpyrimidine (a tautomer of the starting material) if exposed to water for prolonged periods, especially at elevated temperatures or non-neutral pH during work-up.
-
Phosphoric Acid and Derivatives: Incomplete removal of phosphoric acid and related byproducts from the POCl₃ quench can result in polar impurities that may co-extract with the product depending on the work-up conditions.
Mitigation Strategies:
-
Efficient Extraction: Perform the extraction promptly after quenching and neutralization.
-
Brine Wash: Washing the organic extract with a saturated sodium chloride solution (brine) can help to remove residual water and water-soluble impurities.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before concentration.
Reaction Mechanisms
A clear understanding of the reaction pathways is essential for troubleshooting and optimization.
Desired Reaction: Chlorination of 5-cyclopropyluracil
Caption: Desired reaction pathway and a major side reaction.
References
Technical Support Center: Effective Purification of 2-Chloro-5-cyclopropylpyrimidine
Welcome to the technical support guide for the purification of 2-Chloro-5-cyclopropylpyrimidine (CAS 166740-44-9). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, complicate structural analysis, and impact the biological activity of final compounds.
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a structured, easy-to-navigate format. We will move beyond simple procedural lists to explain the underlying principles of each technique, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have just completed the synthesis. What are the likely impurities in my crude this compound?
Answer: The profile of impurities is intrinsically linked to the synthetic route employed. However, for common pyrimidine syntheses, you should anticipate the following:
-
Unreacted Starting Materials: Depending on the specific pathway, this could include precursors like 2,4-dichloro-5-cyclopropylpyrimidine or aminopyrimidines.
-
Reagents and By-products:
-
Chlorinating Agents: If phosphorus oxychloride (POCl₃) was used, residual amounts or its hydrolysis products (phosphoric acid) might be present.[1]
-
Bases: Organic bases such as triethylamine or pyridine, used in chlorination or coupling reactions, are common impurities.[1]
-
Catalysts: If a cross-coupling reaction (e.g., Suzuki) was used to introduce the cyclopropyl group, residual palladium catalysts may be present.[2]
-
-
Side-Reaction Products: This can include over-chlorinated pyrimidines, hydrolyzed species (e.g., 2-hydroxy-5-cyclopropylpyrimidine), or isomers formed during the synthesis.
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to visualize the number and polarity of the impurities present.
Q2: What is the most effective first-pass purification strategy for a crude solid product?
Answer: For a solid crude product like this compound[3], the most robust and scalable initial purification method is a combination of an aqueous workup followed by recrystallization. This avoids the need for laborious column chromatography in many cases.[4]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step is crucial for removing basic impurities like residual amines (e.g., pyridine, triethylamine).
-
Basic Wash: Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic impurities, such as residual HCl from the previous step or acidic by-products.
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer, breaking up any emulsions.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid ready for recrystallization.
Q3: How do I perform an effective recrystallization, and what solvent should I use?
Answer: Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well when hot but poorly when cold.
For pyrimidine-based compounds, alcohols are often a good starting point.[5]
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often effective for pyrimidines; good solubility differential.[5] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but can offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Good general-purpose solvent. |
| Hexanes/Heptane | Non-polar | ~69 | Use as an anti-solvent in a two-solvent system (e.g., EtOAc/Hexanes). |
| Toluene | Non-polar | 111 | For less polar compounds or when other solvents fail. |
-
Solvent Selection: Place a small amount of your crude solid in a test tube and add a few drops of a chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all upon heating, the solvent is too poor. The ideal solvent dissolves the solid completely at its boiling point but allows for crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Q4: My recrystallization is not working. What are the common failure modes and solutions?
Answer: Recrystallization can sometimes be challenging. The key is to diagnose the problem correctly.
Q5: When is column chromatography necessary, and how do I select a solvent system?
Answer: You should consider flash column chromatography on silica gel when:
-
Recrystallization fails to improve purity to the desired level (>98%).
-
The impurities have very similar polarity to the product, causing them to co-crystallize.
-
The crude product is an intractable oil that cannot be crystallized.
-
Small-scale, very high-purity material is required for analytical standards.
The selection of the mobile phase (eluent) is critical and is determined empirically using TLC.
| System Components | Polarity Range | Typical Analytes |
| Ethyl Acetate / Hexanes | Low to High | The most common and versatile system for a wide range of compounds. |
| DCM / Methanol | High | For more polar compounds that do not move in EtOAc/Hexanes. |
| DCM / Hexanes | Low | For separating non-polar compounds. |
-
Spotting: Dissolve a small sample of your crude material in a volatile solvent (e.g., DCM). Spot this solution onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a prepared solvent mixture (e.g., 20% EtOAc in Hexanes). Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under a UV lamp (if the compound is UV active) or by using a chemical stain (e.g., potassium permanganate).
-
Analysis: The ideal solvent system will give your desired product a retention factor (R_f) of approximately 0.25-0.35 .
-
If the R_f is too high (spot is near the top), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 20% to 10% EtOAc).
-
If the R_f is too low (spot is near the bottom), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 20% to 40% EtOAc).
-
Once the ideal solvent system is found, it can be applied to a flash column for preparative separation.
References
- 1. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 166740-44-9 [sigmaaldrich.com]
- 4. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 5. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyrimidines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The electron-deficient nature of the pyrimidine ring and the relatively inert C-Cl bond present unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with a 2-chloropyrimidine substrate is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: Low or no product yield is a common challenge, especially with less reactive chloro-heteroaromatic compounds. A systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials, including the 2-chloropyrimidine, coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction by deactivating the catalyst and promoting side reactions.[1][2] Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The choice and activity of the palladium source and ligands are critical. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more efficient precatalyst system.[2][3] The ligand plays a crucial role in stabilizing the catalyst and promoting the oxidative addition step.[4][5]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.[2][6]
-
Reaction Temperature: The C-Cl bond of 2-chloropyrimidines is strong and often requires elevated temperatures (typically 80-120 °C) to facilitate the rate-limiting oxidative addition step.[1][6] If the reaction is sluggish, a careful increase in temperature may be beneficial.
Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I choose the right catalyst system for 2-chloropyrimidines?
A2: The catalyst system (palladium precursor and ligand) is arguably the most critical factor for successfully coupling 2-chloropyrimidines. Given their lower reactivity compared to bromo or iodo analogs, highly active catalyst systems are often required.[7]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally the most effective for activating C-Cl bonds.[4][5] Consider ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the difficult oxidative addition step and stabilize the palladium catalyst.[7] For instance, in Suzuki couplings of dichloropyrimidines, Pd(PPh₃)₄ has shown to be effective.[9]
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be less reliable for challenging couplings. Pre-formed catalysts or "precatalysts" (e.g., XPhos-Pd-G3) often provide more consistent results as they generate the active Pd(0) species more cleanly and efficiently.[1][6]
Below is a troubleshooting workflow for addressing low yield:
graph LowYieldTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low/No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality\n(Purity, Anhydrous)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSetup [label="Confirm Inert Atmosphere\n& Proper Degassing", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCatalyst [label="Optimize Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScreenLigands [label="Screen Bulky, Electron-Rich\nPhosphine Ligands (e.g., XPhos, SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; ChangePdSource [label="Use Pre-formed Catalyst\n(e.g., Pd-G3/G4)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempScreen [label="Temperature Screen\n(e.g., 80-120 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseScreen [label="Base Screen\n(e.g., K3PO4, Cs2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventScreen [label="Solvent Screen\n(e.g., Dioxane, Toluene, 2-MeTHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckSetup [label="Reagents OK"]; CheckSetup -> OptimizeCatalyst [label="Setup OK"]; OptimizeCatalyst -> ScreenLigands; OptimizeCatalyst -> ChangePdSource; ScreenLigands -> OptimizeConditions; ChangePdSource -> OptimizeConditions; OptimizeConditions -> TempScreen; OptimizeConditions -> BaseScreen; OptimizeConditions -> SolventScreen; TempScreen -> Success; BaseScreen -> Success; SolventScreen -> Success; }
Issue 2: Presence of Side Products
Q3: My TLC/LC-MS analysis shows multiple spots besides my starting material and product. What are the likely side products and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to addressing the issue.
-
Hydrodehalogenation (Dechlorination): This is the replacement of the chlorine atom with a hydrogen atom, and it is a common side reaction.[6] It can be caused by trace amounts of water or other protic sources in the reaction mixture.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Use a high-purity, anhydrous base.[6]
-
-
Homocoupling: This is the self-coupling of your coupling partner (e.g., boronic acid to form a biaryl).[7][9] It is often promoted by the presence of oxygen or if the transmetalation step is slow.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen.[7] Using a slight excess of the 2-chloropyrimidine can sometimes minimize homocoupling of the coupling partner.
-
-
Protodeboronation (for Suzuki coupling): This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[7][9] This is often exacerbated by high temperatures and the presence of aqueous bases.
-
Hydrolysis of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack by water or hydroxide, especially at elevated temperatures. This can lead to the formation of pyrimidones.[11][12][13]
-
Solution: Use strictly anhydrous conditions. If a base is required, choose one that is less nucleophilic.
-
The following table summarizes common side products and mitigation strategies:
| Side Product | Probable Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation Product | Presence of water or other protic impurities; slow reductive elimination.[6] | Use rigorously dried reagents and solvents; consider a more active catalyst system to accelerate the catalytic cycle. |
| Homocoupling of Coupling Partner | Presence of oxygen; inefficient reduction of Pd(II) precatalyst; slow transmetalation.[7][9] | Thoroughly degas the reaction mixture; use a Pd(0) source or an efficient precatalyst; optimize the base and solvent. |
| Protodeboronation Product | Degradation of boronic acid; high temperature; presence of aqueous base.[7][9] | Use fresh boronic acid; switch to a more stable boronic ester or trifluoroborate salt; screen non-aqueous bases. |
| Pyrimidone Formation | Hydrolysis of the 2-chloropyrimidine by water or hydroxide.[11] | Ensure strictly anhydrous conditions; use a non-nucleophilic base. |
Issue 3: Reproducibility and Scalability
Q4: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What factors should I consider?
A4: Scalability issues often arise from changes in mass and heat transfer.
-
Efficient Mixing: Ensure that the reaction mixture is being stirred vigorously enough to maintain a homogeneous mixture, especially if any reagents or the base are not fully soluble.
-
Heat Transfer: On a larger scale, it can be more difficult to maintain a consistent internal reaction temperature. Use an oil bath or heating mantle with a temperature probe in the reaction mixture to ensure accurate temperature control.
-
Degassing: Larger volumes of solvent require more thorough degassing. Ensure your degassing procedure is adequate for the scale of the reaction.
-
Reagent Addition: For highly exothermic reactions, consider slower, portion-wise, or syringe-pump addition of one of the reagents to control the temperature.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 2-Chloropyrimidine
This is a generalized procedure and should be optimized for your specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a pre-formed catalyst, add it at the recommended loading (typically 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or 2-MeTHF) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand and Base Screening for a Buchwald-Hartwig Amination
This high-throughput screening protocol can help you quickly identify optimal conditions.
-
Preparation of Stock Solutions: Prepare stock solutions of the 2-chloropyrimidine, the amine, the palladium precursor (e.g., Pd₂(dba)₃), and a selection of ligands (e.g., XPhos, SPhos, RuPhos) in an anhydrous, degassed solvent (e.g., toluene). Prepare slurries or solutions of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) in the same solvent.
-
Reaction Array: In an inert atmosphere glovebox, dispense the stock solutions of the 2-chloropyrimidine and the amine into an array of reaction vials.
-
Catalyst/Ligand Dosing: Add the palladium precursor solution to each vial, followed by the different ligand solutions to their respective vials.
-
Initiation: Add the different base slurries/solutions to initiate the reactions.
-
Execution: Seal the vials, place them in a heating block at the desired temperature, and stir for a set amount of time (e.g., 12-24 hours).
-
Analysis: After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion and identify the most promising conditions.
A decision tree for optimizing a generic cross-coupling reaction is presented below:
graph OptimizationDecisionTree { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Reaction Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Ligand Choice:\nBulky Biarylphosphines (XPhos, SPhos)\nor NHCs", fillcolor="#F1F3F4", fontcolor="#202124"]; PdSource [label="Pd Source:\nPre-formed Catalysts (G3/G4)\nor Pd(0) Sources", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Choice:\nStart with K3PO4 or Cs2CO3.\nFor Aminations: NaOtBu", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Choice:\nAprotic Polar (Dioxane, Toluene)\nor Ethereal (THF, 2-MeTHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature:\nScreen 80-120°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Catalyst; Start -> Conditions; Catalyst -> Ligand; Catalyst -> PdSource; Conditions -> Base; Conditions -> Solvent; Conditions -> Temperature; Ligand -> Result; PdSource -> Result; Base -> Result; Solvent -> Result; Temperature -> Result; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for 2-Chloro-5-cyclopropylpyrimidine reactions
Welcome to the technical support center for 2-Chloro-5-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols for optimizing reactions with this versatile building block. The content is structured in a flexible question-and-answer format to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common and synthetically useful reactions for this compound?
As a heterocyclic halide, this compound is an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids, creating biaryl structures common in medicinal chemistry.[1][2]
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines, a critical transformation in the synthesis of many pharmaceutical agents.[3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles (e.g., alkoxides, thiolates, or amines under certain conditions) to directly displace the chloride. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine at position 2 for this type of substitution.[6][7]
Q2: How does the cyclopropyl group at the C5 position influence the reactivity of the C2-Chloride?
The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is most pronounced at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack.[6] The C2-chloro substituent is therefore highly activated for displacement. The cyclopropyl group at C5 is generally considered a weak electron-donating group through its sigma bonds. This has a minimal deactivating effect on the C2 position compared to the strong activating effect of the ring nitrogens. Therefore, the C2-chloride remains an excellent electrophilic site for cross-coupling and SNAr reactions. Electrophilic substitution, which is less common for pyrimidines, would be directed toward the C5 position, but this is rarely observed under typical conditions.[6][8]
Q3: What are the most effective analytical techniques for monitoring the progress of reactions involving this compound?
Effective reaction monitoring is crucial for optimizing temperature and time, preventing the formation of byproducts, and determining the reaction endpoint. A multi-technique approach is often best:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the reaction progress. It is cost-effective and allows for quick screening of reaction conditions by showing the consumption of starting material and the appearance of the product spot.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reactant conversion, product formation, and purity. Reverse-phase HPLC with UV detection (e.g., at 254 nm where pyrimidines often absorb) is a standard method.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product peak by providing its mass-to-charge ratio, and can help identify unknown byproducts. This is particularly useful during initial optimization.[13]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives, offering excellent separation and quantification.[9]
Troubleshooting Guide: Common Cross-Coupling Reactions
This section addresses specific issues that may arise during Suzuki-Miyaura and Buchwald-Hartwig reactions, which are paramount for functionalizing this compound.
Scenario 1: Suzuki-Miyaura Coupling
(Reaction: this compound + Arylboronic Acid → 2-Aryl-5-cyclopropylpyrimidine)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. | • Use a high-quality palladium precursor and phosphine ligand. • Ensure anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen).[1] |
| Suboptimal Base: The base may be too weak, not soluble enough, or has absorbed moisture. | • Use a stronger base like K₃PO₄ or Cs₂CO₃. For solid-supported synthesis, spray-dried KF has been shown to be effective.[1] • Ensure the base is finely powdered and anhydrous. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the temperature in 10-20°C increments. For many chloropyrimidines, temperatures around 80-100°C are effective.[14] Microwave irradiation can also significantly accelerate the reaction.[15] | |
| Reaction Stalls Before Completion | Ligand Decomposition: Bulky, electron-rich phosphine ligands can be sensitive to prolonged high temperatures. | • Monitor the reaction by TLC/HPLC. Once the reaction stalls, adding a fresh portion of the ligand and/or catalyst may restart it. • Consider a more robust ligand. |
| Protodeboronation of Boronic Acid: The boronic acid is degrading faster than it is coupling. | • Use a slight excess (1.1-1.5 equivalents) of the boronic acid. • Use anhydrous solvents and reagents, as water can facilitate this side reaction. | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: This suggests the transmetalation step is slow compared to other catalyst pathways. | • Ensure rigorous exclusion of oxygen. • Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling. |
| Hydrodehalogenation: The starting material is converted to 5-cyclopropylpyrimidine. | • This can be caused by trace water or other protic sources. Ensure all reagents and solvents are scrupulously dry. • Certain ligands or bases may promote this pathway; screen alternative conditions. |
Scenario 2: Buchwald-Hartwig Amination
(Reaction: this compound + Amine → 2-(Amino)-5-cyclopropylpyrimidine)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | Incorrect Ligand Choice: The ligand is crucial for facilitating both oxidative addition and reductive elimination. The choice depends heavily on the amine substrate.[3][16] | • For primary amines, sterically hindered ligands like BrettPhos are often effective.[4] • Screen a panel of Buchwald or Hartwig ligands to find the optimal one for your specific amine. |
| Base Incompatibility: The base must be strong enough to deprotonate the amine (or the N-Pd complex) but not so strong that it causes side reactions or degrades the substrate. | • Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common and effective strong bases.[4] • For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times. | |
| Catalyst Decomposition | High Temperature: The palladium catalyst complex may not be stable at the reaction temperature, leading to the formation of inactive palladium black. | • Run the reaction at the lowest temperature that provides a reasonable rate. Room temperature aminations are possible with modern, highly active catalyst systems.[5] • Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1) to maintain a stable catalytic species. |
| Hydrodehalogenation of Starting Material | β-Hydride Elimination: This is a known side reaction, especially with amines that have β-hydrogens.[3] | • The choice of ligand is critical to prevent this. Bulky ligands that promote rapid reductive elimination can outcompete β-hydride elimination. • Use a non-coordinating solvent like toluene or dioxane. |
Experimental Protocols & Data
Protocol: General Procedure for Temperature & Time Optimization of a Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing conditions. Specific quantities should be adjusted based on the molecular weights of your specific reagents.
-
Reaction Setup:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add degassed solvent (e.g., dioxane/water 4:1 mixture).[14]
-
-
Temperature Screening:
-
Set up multiple parallel reactions. Stir each reaction at a different temperature (e.g., 60°C, 80°C, 100°C).
-
Monitor each reaction at set time points (e.g., 1h, 3h, 6h, 24h) using TLC or HPLC to determine the conversion rate.[17]
-
-
Time Course Analysis:
-
Once an optimal temperature is identified (e.g., 80°C), run a single, larger-scale reaction at that temperature.
-
Take aliquots at regular intervals (e.g., every 30-60 minutes) and quench them.
-
Analyze the quenched aliquots by HPLC to generate a time-course profile of the reaction. This will identify the point of maximum product yield and determine if the product degrades over extended reaction times.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Table: Typical Conditions for Cross-Coupling of Chloropyrimidines
The following table summarizes conditions reported for analogous chloropyrimidine systems, serving as a starting point for optimization.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
| Suzuki | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | KF | THF | 50 | 12-16 | Moderate | [1] |
| Suzuki | Pd(PPh₃)₂Cl₂ (1-5) | - | K₂CO₃ | Dioxane/H₂O | 60-80 | 2-5 | 80-97 | [14] |
| Suzuki | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 100 | 24 | Good | [15] |
| Amination | Pd₂(dba)₃ (1-2) | BINAP (1.2-2.4) | NaOtBu | Toluene | 80-100 | 2-24 | Varies | [3] |
Visualizations
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical progression for diagnosing and solving issues of low product yield in a cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Byproducts from 2-Chloro-5-cyclopropylpyrimidine Reactions
Welcome to the technical support center for reactions involving 2-Chloro-5-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation and characterization. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only identify but also to understand and mitigate the formation of common impurities.
Section 1: Frequently Asked Questions (FAQs) - Common Byproducts and Their Formation
This section addresses the most common questions regarding unexpected byproducts in reactions with this compound, focusing on the "what" and "why" of their formation.
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on this compound and I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is this byproduct and why is it forming?
A1: The byproduct you are observing is likely 5-cyclopropyl-2(1H)-pyrimidinone . Its formation is due to the hydrolysis of the starting material or the product. The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures.[1][2][3][4]
Causality: The pyrimidine ring is electron-deficient, which activates the 2-position towards nucleophilic attack. Water, although a weak nucleophile, can react with the highly electrophilic carbon atom, leading to the displacement of the chloride ion. This process can be catalyzed by both acid and base.[1]
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control of pH: If your reaction conditions permit, maintaining a neutral or slightly acidic pH can disfavor hydrolysis.
-
Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis.
-
Non-Aqueous Workup: During the workup, minimize contact with aqueous layers, especially if the desired product is also susceptible to hydrolysis.
Q2: My reaction mixture shows a complex set of byproducts, and mass spectrometry suggests the presence of species with masses higher than my expected product. What could be the cause?
A2: The presence of higher molecular weight species could indicate the formation of dimeric or oligomeric byproducts . One common pathway is the homocoupling of the this compound starting material, which can be promoted by certain catalysts (e.g., Palladium catalysts used in cross-coupling reactions) or strong bases.
Another possibility, especially in reactions involving organometallic reagents, is the formation of biaryl compounds through cross-coupling with other aromatic species present in the reaction mixture.[5]
Troubleshooting Steps:
-
Reaction Condition Analysis: Review your reaction conditions. Are you using a catalyst known to promote coupling reactions? Is your base too strong?
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere to prevent oxidative side reactions that can sometimes lead to coupling.
-
Analytical Characterization: Utilize techniques like LC-MS and NMR to get a clearer picture of the structures of these high molecular weight species.
Q3: I've noticed byproducts where the cyclopropyl ring appears to have reacted. Is this common and what kind of structures should I expect?
A3: Yes, the cyclopropyl ring, despite being a saturated carbocycle, possesses a unique reactivity due to its ring strain and "double bond character".[6] It can undergo ring-opening reactions , especially under acidic conditions or in the presence of certain transition metals.[6][7][8][9]
Common Ring-Opened Byproducts:
-
N-(2-halopropyl)amides: In the presence of a nucleophile and an acid, the cyclopropyl ring can open to form a carbocation, which is then trapped by the nucleophile. For instance, with a chloride source, you might form an N-(2-chloropropyl) derivative.[6]
-
Hydroxylated and other functionalized propyl chains: Oxidative conditions can lead to the formation of hydroxylated metabolites or other oxidized forms of the opened cyclopropyl ring.[10]
Preventative Measures:
-
Avoid Strong Acids: If possible, use milder reaction conditions and avoid strong Brønsted or Lewis acids.
-
Careful Catalyst Selection: Be mindful of the potential for transition metal catalysts to interact with and activate the cyclopropyl ring.
Section 2: Troubleshooting Guide - Analytical Characterization
This section provides a systematic approach to identifying and characterizing unknown byproducts using common analytical techniques.
Issue: An unknown peak is observed in the HPLC/LC-MS of my reaction mixture.
dot graph TD { A[Unknown Peak in HPLC/LC-MS] --> B{Initial Mass Analysis}; B --> C{Mass matches expected byproduct?}; C -- Yes --> D[Proceed to NMR Confirmation]; C -- No --> E{Consider Dimerization/Oligomerization}; E --> F[Check for M+Na, M+K adducts]; B --> G{Isotope Pattern Analysis}; G --> H{Presence of Chlorine Isotope Pattern?}; H -- Yes --> I[Suggests byproduct retains Cl]; H -- No --> J[Suggests loss of Cl]; D --> K[Acquire 1H and 13C NMR]; K --> L{Compare with known spectra}; L -- Match --> M[Byproduct Identified]; L -- No Match --> N[Advanced 2D NMR]; N --> O[COSY, HSQC, HMBC]; O --> P[Structure Elucidation]; } Caption: Troubleshooting workflow for byproduct identification.
Protocol 1: Initial Characterization by LC-MS
-
Acquire Mass Spectrum: Obtain a high-resolution mass spectrum of the unknown peak.
-
Determine Molecular Weight: Identify the molecular ion peak ([M+H]+, [M-H]-, or M+.).
-
Analyze Isotope Pattern: Look for the characteristic isotopic pattern of chlorine (35Cl/37Cl ratio of approximately 3:1). This will indicate if the byproduct has retained the chloro-substituent.
-
Propose Molecular Formula: Based on the accurate mass and isotope pattern, propose a molecular formula.
Protocol 2: Structural Elucidation by NMR Spectroscopy
If a significant amount of the byproduct can be isolated, NMR spectroscopy is the most powerful tool for definitive structure elucidation.[11][12][13][14][15]
-
1H NMR:
-
Aromatic Region (δ 7.0-9.0 ppm): Look for signals corresponding to the pyrimidine ring protons. Changes in chemical shifts or coupling constants compared to the starting material can indicate substitution or structural changes to the ring.
-
Cyclopropyl Region (δ 0.5-1.5 ppm): The presence of these signals confirms the integrity of the cyclopropyl ring. Their disappearance or the appearance of new aliphatic signals would suggest ring-opening.
-
Integration: Use the integration of the peaks to determine the relative number of protons in different environments.
-
-
13C NMR:
-
Provides information on the carbon skeleton of the molecule.
-
The chemical shifts of the carbons in the pyrimidine ring are sensitive to the nature of the substituents.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and confirming the overall structure.
-
Data Summary Table: Expected NMR and MS Signatures of Common Byproducts
| Byproduct Name | Structure | Key 1H NMR Signals (approx. δ ppm) | Key 13C NMR Signals (approx. δ ppm) | Expected [M+H]+ |
| 5-cyclopropyl-2(1H)-pyrimidinone | Pyrimidine ring with C=O at C2 | Aromatic protons shifted, NH proton present | C2 signal shifted downfield (C=O) | 137.0715 |
| Bipyrimidine byproduct | Two pyrimidine units linked | Complex aromatic region, doubled cyclopropyl signals | Doubled number of pyrimidine carbon signals | 303.1193 |
| Ring-opened (chloropropyl) byproduct | Open chain attached to pyrimidine | Disappearance of cyclopropyl signals, new aliphatic signals (e.g., CH, CH2, CH3) | New aliphatic carbon signals | Varies depending on nucleophile |
Section 3: In-Depth Mechanistic Analysis
Understanding the "how" behind byproduct formation is key to developing robust synthetic procedures.
Mechanism of Hydrolysis
The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. A water molecule attacks the C2 position of the pyrimidine ring, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton yields the final 2-pyrimidinone product.[1][2]
Mechanism of Cyclopropyl Ring Opening
In the presence of an acid, the cyclopropane ring can be protonated, leading to a weakened C-C bond. This bond can then cleave to form a secondary carbocation, which is subsequently trapped by a nucleophile present in the reaction mixture.[6][7]
Section 4: Concluding Remarks
The successful synthesis of molecules derived from this compound hinges on a thorough understanding of potential side reactions and the ability to accurately characterize any byproducts formed. By anticipating common impurities such as hydrolysis products and ring-opened species, and by employing a systematic analytical approach, researchers can optimize reaction conditions to favor the formation of the desired product and ensure its purity. This guide serves as a starting point for troubleshooting, and we encourage you to consult the referenced literature for more detailed information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 14. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Enhancing the Solubility of 2-Chloro-5-cyclopropylpyrimidine in Reactions
Welcome to the technical support center for 2-Chloro-5-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges during chemical synthesis. Poor solubility of a starting material is a frequent impediment to achieving optimal reaction kinetics, yields, and purity. This document, structured in a flexible question-and-answer format, offers in-depth troubleshooting strategies and detailed experimental protocols to address these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving sufficiently in my reaction solvent. What are my immediate options?
A1: Insufficient solubility of this compound, a solid at room temperature, is a common hurdle.[1] The initial and most direct approaches involve modifying the solvent system and reaction conditions. Consider the following strategies:
-
Temperature Elevation: For many organic compounds, solubility increases with temperature.[2][3][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice forces of the solid.[2] Cautiously increasing the reaction temperature while monitoring for any degradation of your starting materials or reagents can be a highly effective method to achieve the necessary concentration in solution.
-
Co-Solvent Systems: If a single solvent is inadequate, employing a co-solvent system is a powerful technique.[5] A small amount of a high-polarity, water-miscible organic solvent in which this compound has better solubility can be added to the primary reaction solvent. This alters the overall polarity of the medium, potentially enhancing solubility.
Q2: I'm performing a Suzuki coupling with this compound and observing low conversion. Could solubility be the issue, and how do I address it?
A2: Yes, poor solubility of the aryl halide is a frequent cause of low yield or failed Suzuki couplings.[6][7] For the reaction to proceed efficiently, all components—the palladium catalyst, the boronic acid, the base, and your this compound—must have some degree of solubility in the reaction medium.
Troubleshooting Steps for Suzuki Coupling:
-
Solvent System Optimization: Standard Suzuki coupling solvents include 1,4-dioxane, THF, and DMF, often with water as a co-solvent to dissolve the inorganic base.[8][9] If you are observing poor solubility of this compound, consider switching to a more polar aprotic solvent like DMF or using a higher ratio of an organic co-solvent if in an aqueous mixture.
-
Catalyst and Ligand Choice: While not directly a solubility issue, the catalyst system is paramount for activating the C-Cl bond of your electron-deficient pyrimidine. Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more specialized ligands such as SPhos or XPhos may be necessary to achieve good results.[10]
-
Base Selection: The solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also critical. If the base is not sufficiently soluble, it cannot effectively participate in the transmetalation step of the catalytic cycle. Using a soluble organic base or ensuring adequate water content in your co-solvent system can mitigate this.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and may help overcome solubility barriers by rapidly heating the reaction mixture to temperatures that enhance dissolution.[11]
Q3: My Buchwald-Hartwig amination reaction with this compound is sluggish. What strategies can I employ to improve the reaction rate and yield?
A3: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations is highly dependent on having the reactants in solution. The catalyst system is a critical starting point for troubleshooting low yields with chloropyrimidines.[12]
Optimization Strategies for Buchwald-Hartwig Amination:
-
Catalyst and Ligand System: Ensure you are using a suitable ligand for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands like XPhos are often effective. The quality of your palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is also important.[12]
-
Solvent Choice: Polar aprotic solvents like DMF can be effective for SNAr-type reactions.[12] For palladium-catalyzed aminations, solvents such as toluene, 1,4-dioxane, or THF are commonly used.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are typically used. The choice of base can influence the reaction rate and should be optimized.
Q4: Can I use physical methods to increase the solubility of this compound?
A4: Absolutely. Sonication is a highly effective physical method to enhance dissolution.[13]
Sonication-Assisted Dissolution:
Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid.[14] This process generates intense localized heating and pressure, which can effectively break down intermolecular interactions in the solid, thereby accelerating the dissolution process.[14][15] It is particularly useful for kinetically slow dissolution processes.[15]
Experimental Protocol: Sonication for Enhanced Solubility
-
Setup: Place your reaction flask containing the this compound and the chosen solvent in an ultrasonic bath.
-
Operation: Turn on the sonicator. The duration will depend on the scale of your reaction and the solvent.
-
Monitoring: Visually monitor the dissolution of the solid.
-
Temperature Control: Be aware that sonication can generate heat.[16] If your reaction is temperature-sensitive, you may need to use a cooling bath in conjunction with sonication.
Q5: I am working with a biphasic reaction system. How can I facilitate the reaction of this compound?
A5: For heterogeneous reactions where your reactants are in two immiscible phases (e.g., an organic and an aqueous phase), a phase-transfer catalyst (PTC) is an excellent tool. A PTC facilitates the migration of a reactant from one phase to another where the reaction occurs.[17]
Mechanism of Phase-Transfer Catalysis:
The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the reactant in the aqueous phase.[17] This ion pair is sufficiently lipophilic to diffuse across the phase boundary into the organic phase, where it can then react with the this compound. This technique can significantly accelerate reaction rates in biphasic systems.[18]
Quantitative Data Summary: Solvent Selection Guide
While exact numerical solubility data for this compound is not widely published, the following table provides a qualitative guide to solvent selection based on the general properties of similar pyrimidine derivatives and common organic synthesis practices.
| Solvent | Polarity | Typical Use Cases | Expected Solubility of this compound |
| Toluene | Non-polar | Suzuki, Buchwald-Hartwig | Low to Moderate |
| Tetrahydrofuran (THF) | Polar aprotic | Grignard, Suzuki | Moderate |
| 1,4-Dioxane | Polar aprotic | Suzuki, Buchwald-Hartwig | Moderate |
| Acetonitrile (ACN) | Polar aprotic | General synthesis | Moderate to Good |
| N,N-Dimethylformamide (DMF) | Polar aprotic | SNAr, Suzuki, Buchwald-Hartwig | Good |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | General synthesis, SNAr | Good to High |
| Ethanol/Methanol | Polar protic | Nucleophilic substitution | Moderate |
Note: This data is generalized and should be used as a starting point for experimental screening.
Visualizing Experimental Workflows
Workflow for Solubility Enhancement
Caption: Decision workflow for addressing poor solubility.
Mechanism of Phase-Transfer Catalysis
Caption: Simplified mechanism of phase-transfer catalysis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wjbphs.com [wjbphs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonication - Wikipedia [en.wikipedia.org]
- 14. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 15. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. biomedres.us [biomedres.us]
Storage conditions to prevent decomposition of 2-Chloro-5-cyclopropylpyrimidine
Welcome to the technical support guide for 2-Chloro-5-cyclopropylpyrimidine (CAS No. 166740-44-9). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent decomposition and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). It is critical to protect the compound from moisture, light, and incompatible materials.
The core principle behind these conditions is to mitigate the primary drivers of chemical degradation. Low temperatures slow down reaction kinetics, an inert atmosphere prevents oxidation, and protection from moisture prevents hydrolysis, which is a significant risk for chloropyrimidines.[1][2]
Q2: What are the primary chemical decomposition pathways I should be aware of?
There are three main pathways through which this compound can degrade:
-
Hydrolysis: The chloro-group at the C2 position of the pyrimidine ring is susceptible to nucleophilic substitution by water. This reaction is often catalyzed by acidic conditions and results in the formation of 5-cyclopropylpyrimidin-2-one.[1][3] The presence of moisture in the storage container or solvents is a primary risk factor.[2]
-
Photodegradation: Pyrimidine derivatives can be sensitive to ultraviolet (UV) light.[4] Exposure to light, especially high-energy UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts and a loss of purity. While specific data on this compound is limited, related pyrimidines are known to photolytically decompose.[4]
-
Thermal Degradation: Although this compound is a solid with a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate decomposition.[5][6] Thermal stress can lead to complex degradation pathways, potentially involving ring cleavage or polymerization.
Q3: Is this compound sensitive to moisture or air?
Yes. The compound is sensitive to moisture due to the risk of hydrolysis.[1][2] It is also advisable to store it under an inert atmosphere to prevent potential long-term oxidation, even though hydrolysis is the more immediate concern for this class of molecule. The Safety Data Sheet (SDS) recommends keeping the container tightly closed in a dry and well-ventilated place.[7]
Q4: What materials should I use for storage containers and lab equipment?
Recommended Materials:
-
Containers: Use amber glass bottles with tight-fitting, inert caps (e.g., PTFE-lined). The amber glass protects the compound from light.[8]
-
Labware: For handling, stainless steel or glass spatulas and weigh boats are ideal.
Materials to Avoid:
-
Reactive Metals: Avoid contact with reactive metals like aluminum or zinc, especially if there is any chance of moisture ingress, which could lead to acid formation and subsequent corrosion.[9]
-
Certain Plastics: Avoid long-term storage in containers made from plastics that may be incompatible with chlorinated organic compounds. If using plasticware for temporary handling, ensure it is chemically resistant (e.g., PTFE, polypropylene).
Troubleshooting Guide
Problem: My solid compound has changed in appearance (e.g., color change from white/off-white to yellow/brown, clumping).
-
Probable Cause: This is a strong indicator of chemical decomposition. Clumping suggests moisture absorption (hygroscopicity), which facilitates hydrolysis. Discoloration often points to the formation of chromophoric degradation products from photolytic or thermal pathways.
-
Recommended Action:
-
Do not use the compound for your experiment. Using degraded material is a primary source of low yields and unexpected side products.
-
If possible, confirm degradation by running an analytical check (e.g., TLC, LC-MS, or ¹H NMR) and comparing it to a reference standard or the original certificate of analysis.
-
Dispose of the degraded material according to your institution's hazardous waste guidelines.[7]
-
Review your storage protocol to identify the cause (e.g., loose cap, exposure to light, storage at room temperature).
-
Problem: My reaction is giving low yields or producing unexpected side products.
-
Probable Cause: Assuming other reaction parameters are optimized, the purity of your starting material, this compound, is a likely culprit. If the compound has partially degraded (e.g., 10% hydrolysis), your reaction will have a 10% lower theoretical yield from the outset, and the hydrolyzed impurity may interfere with the reaction.
-
Recommended Action:
-
Verify Purity: Before use, especially from an older bottle, verify the compound's purity. A quick purity check via NMR or LC-MS is highly recommended.
-
Aliquoting: Implement a strict aliquoting protocol. When you receive a new bottle, divide the material into smaller, single-use or short-term use vials under an inert atmosphere. This prevents contamination and repeated exposure of the main stock to the environment.
-
Review Storage History: Check if the compound was ever left out on the bench, stored in a faulty freezer, or if the container seal was compromised.
-
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | 2–8°C | Slows the rate of all potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents long-term oxidative degradation and displaces atmospheric moisture. |
| Light | Protect from Light (Amber Vial) | Prevents UV-induced photodegradation, a known risk for pyrimidines.[4][8] |
| Moisture | Store in a dry environment | Minimizes the primary risk of hydrolysis of the chloro-group.[1][2] |
| Container | Tightly sealed glass container | Prevents moisture and air ingress. Glass is inert to the compound.[7] |
Experimental Protocol: Aliquoting for Long-Term Storage
This protocol minimizes the risk of degrading your entire stock of this compound.
Materials:
-
Primary container of this compound
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps
-
Analytical balance
-
Inert atmosphere chamber (glove box) or a Schlenk line setup
-
Labeling supplies (permanent marker, chemical-resistant labels)
-
Glass funnel and stainless steel spatula
Procedure:
-
Preparation: Pre-label all vials with the compound name, CAS number, date of aliquoting, and the mass to be added. Dry the vials and all equipment in an oven and allow them to cool to room temperature in a desiccator.
-
Inert Atmosphere: Transfer the primary container, vials, and all necessary equipment into a glove box filled with nitrogen or argon. If using a Schlenk line, ensure all glassware is properly flushed with inert gas.
-
Weighing: Place a vial on the analytical balance and tare it. Carefully transfer the desired amount of this compound into the vial. Record the exact mass.
-
Sealing: Immediately and tightly cap the vial. If desired, wrap the cap with parafilm for an extra seal against atmospheric moisture.
-
Repeat: Repeat steps 3-4 for all vials.
-
Storage: Promptly return the main stock bottle and the newly created aliquots to the recommended 2-8°C storage location.
-
Usage: When an experiment requires the compound, use one of the smaller aliquots. This ensures the main stock remains sealed and uncontaminated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Effects of thermal treatment on halogenated disinfection by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
Technical Support Center: Scaling the Synthesis of 2-Chloro-5-cyclopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-5-cyclopropylpyrimidine. As a Senior Application Scientist, I have compiled this guide to address the common and critical challenges encountered when scaling this synthesis from the lab bench to industrial production. This resource is designed to provide not only troubleshooting steps but also a deeper understanding of the underlying chemical principles to empower you in your process development.
I. Overview of the Synthetic Strategy & Key Scale-Up Bottlenecks
The most common and industrially viable route to this compound involves a two-stage process:
-
Synthesis of the Precursor: Formation of 5-cyclopropyluracil (also known as 5-cyclopropyl-2,4-dihydroxypyrimidine).
-
Chlorination: Conversion of 5-cyclopropyluracil to the final product, this compound.
Each of these stages presents unique challenges during scale-up. This guide will address these in a logical, question-and-answer format.
Caption: General synthetic workflow and associated challenges.
II. Troubleshooting Guide & FAQs
Stage 1: Synthesis of 5-Cyclopropyluracil
The synthesis of the 5-cyclopropyluracil precursor is a critical step that dictates the overall efficiency and purity of the final product.
Q1: We are experiencing low yields and inconsistent purity in the synthesis of 5-cyclopropyluracil. What are the likely causes and how can we optimize this step at scale?
A1: Low yields and variability in the synthesis of 5-cyclopropyluracil at scale often stem from the challenges inherent in the [3+3] cycloaddition reaction used for its formation. Key factors to consider are:
-
Purity of Starting Materials: The quality of your starting materials, such as β-ketoesters or their equivalents and urea, is paramount. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Reaction Conditions:
-
Temperature Control: This reaction can be sensitive to temperature fluctuations, which are more challenging to manage in large reactors. Inadequate temperature control can lead to the formation of byproducts.
-
Mixing Efficiency: In large vessels, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yield.
-
-
Catalyst Selection and Activity: While various catalysts can be employed, their efficiency can differ at scale. For instance, Lewis acid catalysts like BF₃·Et₂O have been shown to improve reaction times and yields under microwave irradiation in laboratory settings, but their translation to large-scale reactors requires careful optimization of catalyst loading and addition rates.
Troubleshooting Protocol: Optimizing 5-Cyclopropyluracil Synthesis
-
Starting Material Qualification:
-
Establish strict specifications for all starting materials.
-
Perform analytical testing (e.g., NMR, GC-MS) on incoming batches to ensure consistency.
-
-
Process Parameter Optimization:
-
Temperature Profiling: Conduct studies to determine the optimal temperature profile for the reaction at your intended scale. This may involve a gradual ramp-up to the desired temperature.
-
Agitation Studies: Ensure your reactor's mixing capabilities are sufficient to maintain a homogeneous reaction mixture. The use of baffles and appropriate impeller design is crucial.
-
-
Catalyst Screening and Optimization:
-
If using a catalyst, evaluate different options for their performance at scale.
-
Optimize catalyst loading to balance reaction rate and cost-effectiveness.
-
| Parameter | Lab-Scale Guideline | Scale-Up Consideration |
| Temperature | 50-80 °C | Implement jacketed reactors with precise temperature control. |
| Catalyst | Lewis Acids (e.g., BF₃·Et₂O) | Evaluate catalyst stability and activity over extended reaction times. |
| Solvent | Ethanol, DMF | Consider solvent recovery and recycling to improve process economics. |
Stage 2: Chlorination of 5-Cyclopropyluracil
The conversion of 5-cyclopropyluracil to this compound is a critical and often challenging step, primarily due to the hazardous nature of the reagents involved.
Q2: We are concerned about the safety and environmental impact of using a large excess of phosphorus oxychloride (POCl₃) for the chlorination step. Are there safer, more scalable alternatives?
A2: Your concerns are valid and are a primary bottleneck in scaling up this synthesis. The traditional laboratory method of using a large excess of POCl₃ is not sustainable or safe for industrial production.[1] The key issues with excess POCl₃ are:
-
Hazardous Quenching: The quenching of a large volume of unreacted POCl₃ with water or alcohols is highly exothermic and can lead to dangerous pressure build-up in the reactor.
-
Environmental Burden: The disposal of large quantities of acidic phosphorus-containing waste is environmentally problematic and costly.
-
Corrosion: POCl₃ and its byproducts are corrosive to many materials of construction.
Recommended Scale-Up Strategy: Solvent-Free, Equimolar POCl₃ Chlorination
A proven and more sustainable approach for the large-scale chlorination of hydroxypyrimidines involves using a near-equimolar amount of POCl₃ in a solvent-free or low-solvent system at elevated temperatures in a sealed reactor.
Experimental Protocol: Large-Scale Solvent-Free Chlorination
-
Reactor Setup: A pressure-rated, corrosion-resistant (e.g., Hastelloy C) reactor is required.
-
Charging:
-
Charge the reactor with 5-cyclopropyluracil (1 equivalent).
-
Add a suitable base, such as pyridine or N,N-dimethylaniline (1-1.5 equivalents).
-
Add POCl₃ (1-1.2 equivalents per hydroxyl group) portion-wise, ensuring the initial exotherm is controlled.
-
-
Reaction:
-
Seal the reactor and heat to 140-160 °C. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction progress by in-process controls (e.g., HPLC).
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent any residual pressure through a caustic scrubber.
-
The product can often be isolated by distillation or by carefully quenching the reaction mixture into cold water followed by extraction and crystallization.
-
This method significantly reduces the risks associated with quenching and minimizes waste generation, making it a more environmentally friendly and cost-effective solution for industrial production.
Q3: We are observing the formation of significant impurities during the chlorination reaction and subsequent work-up. How can we identify and minimize these byproducts?
A3: Impurity formation is a common challenge during the scale-up of chlorination reactions, often exacerbated by the harsh reaction conditions. The most common impurities in the synthesis of this compound are:
-
Over-chlorinated species: If the starting material is 5-cyclopropyluracil (containing two hydroxyl groups), incomplete conversion of the second hydroxyl group can occur, or other positions on the ring can be chlorinated under forcing conditions.
-
Hydrolysis products: During work-up, the desired 2-chloro product can hydrolyze back to the starting material or other hydroxylated pyrimidines if the pH and temperature are not carefully controlled.
-
Ring-opened byproducts: Under very harsh conditions or in the presence of certain nucleophiles, the pyrimidine ring can undergo cleavage.
-
Isomers: Depending on the synthetic route to the precursor, isomeric impurities may be carried through to the final product.
Troubleshooting and Minimization of Impurities
-
Reaction Monitoring: Implement rigorous in-process controls (e.g., HPLC, GC) to monitor the reaction progress and detect the formation of byproducts in real-time. This allows for optimization of reaction time to maximize product formation and minimize impurity generation.
-
Controlled Work-up:
-
Quenching: The quenching of the reaction mixture is a critical step. A slow, controlled addition of the reaction mixture to a well-agitated, cooled quenching solution (e.g., ice-water) is essential to dissipate heat and prevent localized temperature spikes that can lead to hydrolysis.
-
pH Control: Maintain the pH of the aqueous phase within a specific range during extraction and washing to prevent hydrolysis of the chloro-substituent.
-
-
Purification Strategy:
-
Crystallization: The most common method for purifying the final product is crystallization. A solvent screen should be performed to identify a solvent system that provides good recovery and effectively purges the key impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method at scale.
-
Chromatography: While generally not preferred for large-scale production due to cost, chromatographic purification may be necessary if critical impurities cannot be removed by other means.
-
Caption: A systematic approach to impurity troubleshooting.
III. References
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available from: --INVALID-LINK--
-
Basnak, I., & Farkas, J. (1976). The synthesis of 5-cyclopropyluracil. Collection of Czechoslovak Chemical Communications, 41(1), 311-316. Available from: --INVALID-LINK--
-
Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. Available from: --INVALID-LINK--
-
Ahmed, S. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available from: --INVALID-LINK--
-
BenchChem. (2025). Common side reactions in the synthesis of cyclopropyl ketones. BenchChem. Available from: --INVALID-LINK--
References
Validation & Comparative
Reactivity comparison of 2-Chloro-5-cyclopropylpyrimidine vs 2-chloro-5-bromopyrimidine
An In-Depth Guide to the Comparative Reactivity of 2-Chloro-5-cyclopropylpyrimidine and 2-chloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two pivotal heterocyclic building blocks: this compound and 2-chloro-5-bromopyrimidine. A nuanced understanding of their distinct reactivity profiles is essential for the strategic design and efficient execution of synthetic routes toward complex pharmaceutical agents. This document delves into their performance in key palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and detailed experimental protocols.
Introduction: Two Essential Scaffolds in Medicinal Chemistry
The pyrimidine core is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents, including kinase inhibitors and antiviral medications.[1] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and serve as a versatile bioisostere.[2] this compound and 2-chloro-5-bromopyrimidine are valuable intermediates that provide synthetic chemists with routes to novel, functionalized pyrimidines.
While both molecules feature a reactive chloro group at the C2 position, activated by the adjacent ring nitrogens, they differ at the C5 position—one bearing a stable cyclopropyl group and the other a reactive bromo group. This single substitution difference fundamentally alters the synthetic strategies for which each molecule is best suited. This guide will illuminate these differences to aid in substrate selection and reaction design.
Fundamental Principles of Reactivity
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyrimidine ring.[3]
-
The Catalytic Cycle: The cornerstone of these reactions is a catalytic cycle involving a palladium complex.[4][5] A critical, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the C-X bond of the halopyrimidine.[6]
-
Carbon-Halogen Bond Strength: The energy required to break the C-X bond (Bond Dissociation Energy, BDE) is a primary determinant of reactivity. The C-Br bond (approx. 276-285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327-328 kJ/mol).[7][8][9] This means less energy is required for the palladium catalyst to insert into a C-Br bond compared to a C-Cl bond.
-
General Reactivity Order: Consequently, the general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf > Cl .[6][10] This trend dictates that aryl bromides are typically more reactive and require milder conditions (lower temperatures, less specialized catalysts) than their chloro-analogues.[6]
-
Positional Reactivity on the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which generally enhances the reactivity of attached halogens compared to their benzene counterparts. For dihalopyrimidines, the reactivity order is often C4/C6 > C2 > C5, though this can be influenced by other substituents and specific reaction conditions.[11] The C2-chloro position in both molecules is activated towards both cross-coupling and Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the two flanking nitrogen atoms.[12]
Comparative Reactivity in Key Cross-Coupling Reactions
The key difference between the two title compounds lies in the number of reactive sites available for cross-coupling. 2-chloro-5-bromopyrimidine possesses two distinct handles (C2-Cl and C5-Br), enabling sequential, regioselective reactions. In contrast, this compound offers only the C2-Cl position for functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a foundational transformation in drug discovery.[2][4]
-
2-Chloro-5-bromopyrimidine: Due to the significantly higher reactivity of the C-Br bond, Suzuki coupling occurs with high selectivity at the C5 position .[13] This allows for the synthesis of 2-chloro-5-arylpyrimidines, which are valuable intermediates for further diversification at the C2 position.[2] Milder conditions can be employed to ensure the C2-Cl bond remains intact.[13]
-
This compound: With only one halogen, the reaction proceeds exclusively at the C2 position . However, as a C-Cl bond is being activated, this transformation typically requires more forcing conditions than the coupling at the C5-Br site of its counterpart. This may include higher temperatures, stronger bases, or the use of more sophisticated, electron-rich phosphine ligands designed to facilitate the oxidative addition to C-Cl bonds.[6][14]
Verdict: For sequential synthesis, 2-chloro-5-bromopyrimidine is superior, offering a predictable C5-selective coupling. For the direct synthesis of 2-aryl-5-cyclopropylpyrimidines, this compound is the required starting material, though reaction optimization may be more demanding.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[15][16]
-
2-Chloro-5-bromopyrimidine: This substrate presents a regioselectivity challenge. While the C5-Br bond is more reactive in the standard palladium catalytic cycle, the C2-Cl bond is highly activated towards nucleophilic attack (SNAr), a common competing pathway.[12] Achieving selective C-N bond formation at the C5 position via Buchwald-Hartwig amination can be difficult and requires careful selection of the catalyst, ligand, and base to favor the cross-coupling pathway over SNAr at C2.[13] In many systems, amination may occur preferentially at the C2 position.
-
This compound: Amination occurs cleanly at the C2 position . This provides a direct and unambiguous route to 2-amino-5-cyclopropylpyrimidine derivatives, which are common substructures in bioactive molecules.
Verdict: this compound is the more straightforward substrate for synthesizing 2-amino-5-cyclopropylpyrimidine. 2-chloro-5-bromopyrimidine offers the potential for C5 amination but requires significant optimization to control regioselectivity against competing reactions at the C2 position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, a key reaction for introducing alkynyl moieties.[17][18]
-
2-Chloro-5-bromopyrimidine: Following the established reactivity trend, Sonogashira coupling will occur almost exclusively at the more reactive C5-Br bond .[12][17] This provides a reliable method for synthesizing 2-chloro-5-alkynylpyrimidine intermediates.
-
This compound: The coupling must occur at the less reactive C2-Cl bond . While feasible, Sonogashira couplings of aryl chlorides are known to be more challenging than those of the corresponding bromides and often require higher temperatures and specific catalyst systems (e.g., Pd/Cu catalysis with appropriate ligands) to proceed efficiently.[19]
Verdict: 2-chloro-5-bromopyrimidine is the preferred starting material for the facile and selective synthesis of 5-alkynylpyrimidines. This compound is necessary for accessing 2-alkynyl derivatives, but the reaction is expected to be less efficient.
Data Presentation: At-a-Glance Comparison
Table 1: Summary of Reactivity and Selectivity
| Reaction | This compound | 2-Chloro-5-bromopyrimidine | Key Consideration |
| Suzuki-Miyaura | C2-Cl coupling. Requires more forcing conditions. | Highly selective C5-Br coupling. Milder conditions. | Regioselectivity vs. Reaction "easiness". |
| Buchwald-Hartwig | C2-Cl coupling. Direct route to 2-amino derivatives. | Regioselectivity is challenging. Competing SNAr at C2. | Control of selectivity is paramount.[13] |
| Sonogashira | C2-Cl coupling. More challenging reaction. | Highly selective C5-Br coupling. Preferred substrate. | Inherent C-X bond reactivity dominates.[12][17] |
Table 2: Illustrative Comparison of Suzuki Coupling Conditions
This table provides generalized conditions to highlight the typical differences required for activating C-Br versus C-Cl bonds. Optimal conditions are substrate-dependent and require empirical screening.
| Parameter | Typical for Aryl Bromide (e.g., at C5-Br) | Typical for Aryl Chloride (e.g., at C2-Cl) | Rationale for Difference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts for more active systems. |
| Ligand | PPh₃, dppf | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Ligands facilitate the difficult oxidative addition to the stronger C-Cl bond.[6] |
| Base | K₂CO₃, Na₂CO₃ (aq.) | K₃PO₄, Cs₂CO₃ (stronger, non-aqueous) | Stronger bases can promote catalyst activity.[2] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[13] |
Visualization of Key Processes
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow Diagram
This diagram outlines a logical workflow for comparing the reactivity of the two pyrimidine substrates in a cross-coupling reaction.
Caption: Workflow for comparative reactivity studies.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted and optimized for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol outlines the assembly of a typical palladium-catalyzed cross-coupling reaction under an inert atmosphere to prevent catalyst degradation. The base is crucial for the transmetalation step of the catalytic cycle.[5]
Methodology:
-
Inerting the Flask: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the additional ligand (e.g., SPhos, 4-10 mol%).[2]
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, or DMF) via syringe. The solution should be sparged with the inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 - 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Rationale: This procedure is similar to the Suzuki coupling but uses an amine nucleophile and often a strong, non-nucleophilic base like sodium tert-butoxide to facilitate the deprotonation of the amine-palladium complex.[15]
Methodology:
-
Inerting the Flask: To a dry Schlenk flask or vial, add the halopyrimidine (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 - 2.0 eq.).[12]
-
Evacuation & Backfill: Seal the vessel, then evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane). Add the amine (1.1 - 1.2 eq.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 - 110 °C) with stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed as determined by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 2-chloro-5-bromopyrimidine is not a matter of superior or inferior reactivity, but one of synthetic strategy.
-
2-chloro-5-bromopyrimidine is the substrate of choice for diversity-oriented synthesis and sequential functionalization . Its differential C-X reactivity allows for robust and selective palladium-catalyzed couplings at the C5-bromo position, reserving the C2-chloro site for a subsequent transformation. This two-step approach is a powerful strategy for building molecular complexity.[12]
-
This compound is an indispensable building block for when the 5-cyclopropyl moiety is a required feature of the final target molecule. Synthetic efforts can then focus exclusively on the functionalization of the C2-chloro position. While reactions at this site are generally more challenging than at a C-Br bond and may require more rigorous condition screening, they provide a direct path to the desired 2,5-disubstituted pyrimidine core.
Ultimately, a thorough understanding of the principles of palladium-catalyzed cross-coupling and the inherent reactivity of carbon-halogen bonds empowers the medicinal or synthetic chemist to make an informed and strategic choice, saving valuable time and resources in the pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
A Comparative Analysis of Synthetic Pathways to 2-Chloro-5-cyclopropylpyrimidine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-5-cyclopropylpyrimidine is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of different synthetic pathways to this compound, offering insights into the rationale behind experimental choices and providing supporting data to aid in the selection of the most suitable route for your research needs.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chloro group at the 2-position and a cyclopropyl group at the 5-position. This unique combination of functional groups makes it a versatile intermediate in medicinal chemistry. The cyclopropyl moiety can enhance metabolic stability and binding affinity of drug candidates, while the chlorine atom serves as a convenient handle for further functionalization through nucleophilic substitution or cross-coupling reactions.
This guide will explore two primary synthetic strategies for obtaining this compound:
-
Pathway 1: Palladium-Catalyzed Cross-Coupling - A modern and widely used approach involving the formation of the C-C bond between the pyrimidine core and the cyclopropyl group.
-
Pathway 2: Classical Ring Formation and Subsequent Chlorination - A more traditional route that involves constructing the cyclopropyl-substituted pyrimidine ring from acyclic precursors followed by chlorination.
A thorough understanding of these pathways, including their respective advantages and disadvantages, will enable researchers to make informed decisions based on factors such as yield, purity, scalability, and cost-effectiveness.
Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This pathway typically involves the reaction of a halopyrimidine with cyclopropylboronic acid in the presence of a palladium catalyst and a base.
A common starting material for this approach is a dihalogenated pyrimidine, such as 2,5-dichloropyrimidine or 2-chloro-5-bromopyrimidine. The differential reactivity of the halogen atoms can allow for selective coupling at the 5-position.
References
A Comparative Guide to the Biological Activity of 2-Chloro-5-cyclopropylpyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2][3][4] Its versatile structure allows for substitutions that can dramatically influence pharmacological properties, leading to the development of numerous antibacterial, antiviral, anti-inflammatory, and anticancer agents.[3][5][6][7] This guide focuses on a specific, promising class: 2-Chloro-5-cyclopropylpyrimidine derivatives. The introduction of a chloro group at the 2-position provides a reactive site for further chemical modification, while the cyclopropyl moiety at the 5-position is often associated with enhanced metabolic stability and target-binding affinity.
This document provides an in-depth evaluation of the biological activities of these derivatives, with a primary focus on their anticancer potential through kinase inhibition and their antiviral applications. We will compare the performance of various analogues, provide the rationale behind key experimental assays, and offer detailed protocols to empower researchers in their own investigations.
Part 1: Anticancer Activity and Kinase Inhibition
A significant body of research highlights the potential of pyrimidine derivatives as anticancer agents.[1][2][5][8] One of the most successful mechanisms through which these compounds exert their effects is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[10]
Derivatives of the 2-aminopyrimidine scaffold have been identified as potent inhibitors of various kinases, including Src, Abl, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[11][12][13][14] The pyrimidine core often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the oncogenic signaling cascade.
Visualizing a Key Signaling Pathway: Src/Abl Kinase Cascade
The Src and Abl kinases are non-receptor tyrosine kinases that, when aberrantly activated, contribute to the development of cancers like Chronic Myelogenous Leukemia (CML). Dual inhibitors targeting both kinases can be highly effective.
Caption: Targeted inhibition of the Src/Abl kinase pathway by pyrimidine derivatives.
Comparative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative pyrimidine derivatives against key oncogenic kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Disease Indication | Reference |
| BMS-354825 (Dasatinib) | Src / Abl | <1 | Chronic Myelogenous Leukemia | [11] |
| CHMFL-ALK/EGFR-050 | ALK / EGFR | 1-10 | Non-Small Cell Lung Cancer | [14] |
| Compound 7f | c-Src | 20 | Acute Ischemic Stroke | [12] |
| Compound 13 | Aurora A | <100 | MYC-driven Cancers | [15] |
Note: BMS-354825 is a well-established drug containing a 2-(aminopyrimidinyl)thiazole scaffold, demonstrating the potential of this chemical class.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
To determine the IC50 of a compound against a specific kinase, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction is a robust and high-throughput method.[10] The principle relies on the conversion of ADP to ATP, which then fuels a luciferase reaction, generating a light signal proportional to kinase activity.
Causality: This method is chosen for its high sensitivity and broad applicability across different kinases. Unlike radioactivity-based assays, it avoids hazardous materials and offers a simpler workflow.
Self-Validation: The protocol includes positive controls (a known inhibitor like Staurosporine) and negative controls (DMSO vehicle) to validate each experimental run. The dose-response curve generated provides an internal check on the compound's inhibitory behavior.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.[10]
-
Kinase Reaction Setup: In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are often in the 10-100 µM range for ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin substrate to generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
To assess the cytotoxic effect of these compounds on cancer cells, the MTT assay is a widely used colorimetric method.[16] It measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells.[17]
Causality: This assay is selected for its reliability, cost-effectiveness, and ease of use in a 96-well format, making it suitable for screening multiple compounds and concentrations. The principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18] The amount of formazan produced is proportional to the number of viable cells.[16]
Workflow Diagram:
Caption: General workflow of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[18][19]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[16][19] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.[19]
-
Analysis: Calculate the percentage of cell viability using the formula: Viability % = 100 × (OD of treated cells / OD of untreated cells).[17] Plot the viability percentage against the compound concentration to determine the IC50 value.
Part 2: Antiviral Activity
The pyrimidine nucleus is also a privileged scaffold for the development of antiviral agents.[20][21] Many approved antiviral drugs, such as Zidovudine (anti-HIV), are pyrimidine nucleoside analogs.[1] Non-nucleoside pyrimidine derivatives have also shown broad-spectrum activity against a range of viruses, including influenza, coronaviruses, and herpes simplex virus.[22][23] Recent studies have highlighted that pyrimidine derivatives featuring a cyclopropylamino group can exhibit remarkable efficacy against human coronaviruses.[24]
Comparative Data: Antiviral Activity
The following table presents data on pyrimidine derivatives tested against various viruses. The 50% effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximal effect.
| Compound Class | Target Virus | Assay Type | EC50 (µM) | Reference |
| Aminoalkylamino-pyrimidines | Influenza A and B | Plaque Reduction | 0.01 - 0.1 | [23] |
| Pyrimido[4,5-d]pyrimidines (cyclopropylamino) | Human Coronavirus 229E (HCoV-229E) | Cytopathic Effect Assay | ~1-5 | [24] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the drug.
Causality: This functional assay directly measures the inhibition of viral replication and spread, providing a more biologically relevant endpoint than simple binding or enzymatic assays. Each plaque originates from a single infectious virus particle, making the count a direct measure of viral titer.
Workflow Diagram:
Caption: Workflow for a standard viral plaque reduction assay.
Step-by-Step Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) into 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with a viral dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose). This semi-solid medium restricts viral spread to adjacent cells, leading to localized plaque formation.
-
Overlay Application: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add the overlay medium containing the different concentrations of the test compound (and a no-drug control) to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution such as 0.1% Crystal Violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear, unstained zones.
-
Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. The EC50 is determined as the concentration that inhibits plaque formation by 50%.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising framework for the development of novel therapeutics. The evidence strongly supports its utility in designing potent and selective kinase inhibitors for oncology, with compounds like Dasatinib serving as a benchmark for the potential of related structures.[11] Furthermore, emerging data points to significant opportunities in antiviral drug discovery, particularly against coronaviruses and influenza.[24][23]
Future research should focus on expanding the structure-activity relationship (SAR) studies around this core. Synthesizing and screening a broader library of derivatives will be crucial for optimizing potency against specific targets while minimizing off-target effects. Investigating their efficacy in more complex in vitro models (e.g., 3D organoids) and subsequent in vivo animal models will be the necessary next steps to translate these promising findings into clinically viable drug candidates.[25][26][27] The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake these critical evaluations.
References
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iv.iiarjournals.org [iv.iiarjournals.org]
- 27. joinsysmed.com [joinsysmed.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-5-cyclopropylpyrimidine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive identification of 2-Chloro-5-cyclopropylpyrimidine, a heterocyclic compound of growing interest. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a unique "fingerprint" for this molecule, allowing for its confident differentiation from potential synthetic impurities.
The Imperative of Structural Verification
In the synthesis of complex organic molecules like this compound, the formation of isomeric byproducts is a common challenge. Positional isomers, such as 4-Chloro-5-cyclopropylpyrimidine or 2-Chloro-6-cyclopropylpyrimidine, can possess similar physical properties, making their separation and identification difficult. However, their distinct biological activities and toxicological profiles necessitate unequivocal structural assignment. This guide will demonstrate how a multi-spectroscopic approach provides a self-validating system for confirming the desired product's structure with a high degree of confidence.
Experimental Protocols: A Foundation of Reliability
The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data. The choice of solvent and instrumentation is critical for obtaining reproducible and interpretable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a relatively non-polar solvent like CDCl₃ is suitable for this compound and minimizes solvent-induced chemical shift variations.[1][2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and vortex briefly to ensure homogeneity.
¹H and ¹³C NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI) is a standard method for generating fragment ions and providing a detailed fragmentation pattern.[3]
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal for separating any volatile impurities before mass analysis.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 m/z.
-
Infrared (IR) Spectroscopy
Sample Preparation and Analysis:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum.
-
-
Spectral Range: 4000-400 cm⁻¹.
Spectroscopic Data Analysis: The Molecular Fingerprint
The following sections detail the expected spectroscopic data for this compound and its comparison with potential isomers. The predicted NMR data was generated using reputable online prediction tools.[4][5][6]
This compound: The Target Molecule
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the pyrimidine ring proton, and the methine and methylene protons of the cyclopropyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4, H-6 (Pyrimidine) | ~8.4 | s | 2H |
| H-7 (Cyclopropyl CH) | ~1.8 | m | 1H |
| H-8, H-9 (Cyclopropyl CH₂) | ~1.0, ~0.7 | m | 4H |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display four signals, two for the pyrimidine ring and two for the cyclopropyl group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C-Cl) | ~160 |
| C-4, C-6 | ~157 |
| C-5 | ~128 |
| C-7 (Cyclopropyl CH) | ~12 |
| C-8, C-9 (Cyclopropyl CH₂) | ~8 |
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). The fragmentation pattern will be indicative of the stable pyrimidine ring and the cyclopropyl substituent.[3][7]
| m/z | Interpretation |
| 154/156 | Molecular ion (M⁺/M+2) |
| 126 | [M - C₂H₄]⁺ (Loss of ethylene from cyclopropyl) |
| 113 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 78 | Pyrimidine ring fragment |
IR Spectroscopy (ATR): The IR spectrum will show characteristic bands for the aromatic C-H and C=N stretching of the pyrimidine ring, as well as the C-H stretching of the cyclopropyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H Stretch |
| ~3000-2850 | Cyclopropyl C-H Stretch |
| ~1600-1450 | Aromatic C=C and C=N Stretch |
| ~1050 | C-Cl Stretch |
Comparative Analysis: Distinguishing Isomers
The key to confirming the structure of this compound lies in its comparison with potential isomers that may arise during synthesis.
Alternative 1: 4-Chloro-5-cyclopropylpyrimidine
¹H NMR (400 MHz, CDCl₃) - Predicted: The pyrimidine protons in this isomer are non-equivalent, leading to two distinct signals, a key differentiating feature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (Pyrimidine) | ~8.8 | s | 1H |
| H-6 (Pyrimidine) | ~8.5 | s | 1H |
| H-7 (Cyclopropyl CH) | ~2.0 | m | 1H |
| H-8, H-9 (Cyclopropyl CH₂) | ~1.1, ~0.8 | m | 4H |
¹³C NMR (100 MHz, CDCl₃) - Predicted: The chemical shifts of the pyrimidine carbons will differ significantly from the target molecule due to the different position of the chlorine atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~158 |
| C-4 (C-Cl) | ~162 |
| C-5 | ~130 |
| C-6 | ~155 |
| C-7 (Cyclopropyl CH) | ~14 |
| C-8, C-9 (Cyclopropyl CH₂) | ~9 |
Alternative 2: 2-Chloro-6-cyclopropylpyrimidine
¹H NMR (400 MHz, CDCl₃) - Predicted: Similar to the 4-chloro isomer, the pyrimidine protons will be non-equivalent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 (Pyrimidine) | ~8.6 | d | 1H |
| H-5 (Pyrimidine) | ~7.2 | d | 1H |
| H-7 (Cyclopropyl CH) | ~2.2 | m | 1H |
| H-8, H-9 (Cyclopropyl CH₂) | ~1.1, ~0.8 | m | 4H |
¹³C NMR (100 MHz, CDCl₃) - Predicted: The substitution pattern leads to a distinct set of chemical shifts for the pyrimidine carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C-Cl) | ~161 |
| C-4 | ~158 |
| C-5 | ~120 |
| C-6 | ~165 |
| C-7 (Cyclopropyl CH) | ~15 |
| C-8, C-9 (Cyclopropyl CH₂) | ~10 |
Visualizing the Workflow and Structural Relationships
To further clarify the process and the structural distinctions, the following diagrams are provided.
References
A Comparative Guide to Confirming the Purity of Synthesized 2-Chloro-5-cyclopropylpyrimidine
For researchers and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety of a therapeutic agent. 2-Chloro-5-cyclopropylpyrimidine, a key intermediate in the synthesis of various biologically active molecules, is no exception. An impure starting material can introduce a cascade of downstream issues, from inconsistent reaction yields to the generation of toxic, difficult-to-remove byproducts.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring a robust, self-validating approach to purity confirmation. The core principle of this guide is the application of orthogonal methods —distinct analytical techniques that measure the same attribute (purity) through different physical principles. This strategy significantly reduces the risk of an impurity going undetected because it co-elutes in one system or is non-responsive to a particular detector.
The Orthogonal Purity Assessment Workflow
A confident declaration of purity requires more than a single measurement. It demands a consensus from multiple, independent analytical perspectives. The most effective workflow integrates structural confirmation with quantitative chromatographic separation.
Caption: Orthogonal workflow for purity assessment.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR is the cornerstone of purity analysis as it provides an unparalleled view of the molecule's chemical structure. Its primary role is not just to confirm the presence of this compound but also to identify any structurally distinct impurities.
Expertise & Causality: A ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the sample. The integral of each signal is directly proportional to the number of protons it represents. Therefore, if the relative integrations of the pyrimidine and cyclopropyl protons match the theoretical values, and no other significant signals are present, it provides strong evidence of high purity. ¹³C NMR complements this by confirming the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not already contain it.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment and may require several hundred to a few thousand scans.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Integrate the signals in the ¹H spectrum and compare the ratios to the expected structure. Identify all peaks in both spectra and check for any unassignable signals, which would indicate impurities.
Caption: Workflow for NMR data acquisition and analysis.
Interpreting the Data
For this compound (C₇H₇ClN₂), we expect to see specific signals. While public spectral data for this exact compound is scarce, we can predict the approximate chemical shifts based on similar structures like 2-chloropyrimidine and other cyclopropyl-substituted aromatics.[1][2]
| Assignment (¹H NMR) | Expected δ (ppm) | Multiplicity | Integration | Comment |
| Pyrimidine-H | ~8.4 | Singlet (s) | 2H | Two equivalent protons on the pyrimidine ring. |
| Cyclopropyl-CH | ~2.0 - 2.2 | Multiplet (m) | 1H | Methine proton of the cyclopropyl group. |
| Cyclopropyl-CH₂ | ~1.0 - 1.2 | Multiplet (m) | 2H | Methylene protons adjacent to the ring. |
| Cyclopropyl-CH₂ | ~0.7 - 0.9 | Multiplet (m) | 2H | Methylene protons distal to the ring. |
| Assignment (¹³C NMR) | Expected δ (ppm) | Comment |
| Pyrimidine C-Cl | ~160-162 | Carbon bearing the chlorine atom. |
| Pyrimidine C-H | ~157-159 | Two equivalent CH carbons. |
| Pyrimidine C-Cyclopropyl | ~130-132 | Carbon attached to the cyclopropyl group. |
| Cyclopropyl-CH | ~12-15 | Methine carbon. |
| Cyclopropyl-CH₂ | ~8-10 | Methylene carbons. |
Trustworthiness: The presence of signals outside these expected regions or integrations that deviate significantly from the 2:1:2:2 ratio indicate impurities. For example, a singlet around 2.5 ppm could suggest residual acetone, while a triplet-quartet pattern might indicate residual ethyl acetate.
Method 2: High-Performance Liquid Chromatography (HPLC) — The Quantitative Workhorse
HPLC is the gold standard for quantitatively determining the purity of non-volatile organic compounds.[] By separating the mixture on a stationary phase, it can resolve the main component from closely related impurities, allowing for precise quantification based on the area of the detected peaks. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective method.[4]
Expertise & Causality: We choose RP-HPLC with a C18 column because it effectively separates moderately polar compounds like this compound from both more polar starting materials and less polar, non-polar byproducts. A gradient elution (changing the mobile phase composition over time) is selected to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated from the main peak and eluted from the column in a reasonable time.[5] UV detection is chosen because the pyrimidine ring contains a strong chromophore that absorbs UV light, making it easily detectable.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to ~0.1 mg/mL with the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (injection of mobile phase) to identify system peaks. Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the area percent purity.
Caption: Experimental workflow for HPLC purity analysis.
Interpreting the Data
The output is a chromatogram plotting UV absorbance against retention time. In an ideal scenario, a single, sharp, symmetrical peak corresponding to the product is observed.
| Parameter | Ideal Result | Potential Issue Indicated by Deviation |
| Purity (Area %) | > 98% (typical for commercial grade) | Lower value indicates significant impurities. |
| Main Peak Shape | Symmetrical (Tailing factor 0.9-1.2) | Peak tailing or fronting can indicate column overload or secondary interactions. |
| Impurity Peaks | < 0.1% area each | Presence of detectable process or degradation impurities. |
| Retention Time (RT) | Consistent across multiple injections | Shifting RT can indicate column degradation or mobile phase issues. |
Trustworthiness: The method is self-validating. A low purity value (<95%) or the presence of multiple small peaks immediately signals that the material is not suitable for high-stakes applications and requires further purification.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) — The Volatility Detective
GC-MS is a powerful hybrid technique that separates compounds based on their volatility and boiling point (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS).[6] It is exceptionally sensitive and serves two key purposes in this context: confirming the molecular weight of the main product and identifying any volatile or semi-volatile impurities that might be missed by HPLC, such as residual synthesis solvents or volatile byproducts. The analysis of halogenated pyrimidines by mass spectrometry is a well-established method.[7]
Expertise & Causality: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a mass spectrometer as a detector is crucial. While a Flame Ionization Detector (FID) could quantify purity, the MS provides definitive structural information. The electron ionization (EI) source will fragment the molecule in a reproducible way, creating a "mass fingerprint" that can be compared to libraries or used to deduce the structure of unknown impurities.[8]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-350 amu.
-
-
Analysis: Inject the sample. Analyze the total ion chromatogram (TIC) to assess purity. Obtain the mass spectrum for the main peak and any impurity peaks.
Interpreting the Data
The molecular weight of this compound is 154.6 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.
| Analysis | Expected Result | Confirmation |
| Total Ion Chromatogram (TIC) | A single major peak. | Purity can be estimated by peak area percentage. |
| Mass Spectrum of Main Peak | Molecular ion (M⁺) at m/z 154/156 in a ~3:1 ratio. | Confirms the molecular weight and presence of one chlorine atom. |
| Fragmentation Pattern | Key fragments may include loss of Cl (M-35), loss of C₂H₄ from the cyclopropyl ring. | Provides structural confirmation. The fragmentation of 2-chloropyrimidine is available on the NIST WebBook as a reference.[9] |
| Impurity Peaks | Any other peaks in the TIC. | The mass spectrum of an impurity can be searched against the NIST library to tentatively identify it (e.g., residual solvents, starting materials). |
Comparative Summary: An Integrated Approach
No single technique is infallible. A truly rigorous purity assessment leverages the strengths of each method to build a comprehensive and trustworthy profile of the synthesized material.
| Technique | Primary Role | Strengths | Limitations |
| NMR Spectroscopy | Structural Confirmation | - Provides unambiguous structural information.- Can identify and quantify structurally different impurities.- Universal detection of soluble compounds. | - Relatively low sensitivity compared to chromatographic methods.- May not detect minor impurities (<0.5%).- Overlapping signals can complicate analysis. |
| HPLC-UV | Quantitative Purity | - High precision and accuracy for quantification.- Excellent for separating non-volatile, closely related impurities.- Widely applicable and robust.[10] | - Requires a UV chromophore for detection.- Provides no structural information on its own.- Co-elution of impurities can lead to inaccurate results. |
| GC-MS | Impurity ID & Volatiles | - Excellent sensitivity.- Provides molecular weight and structural data from fragmentation.- Ideal for volatile/semi-volatile impurities (e.g., solvents). | - Compound must be volatile and thermally stable.- Less precise for quantification than HPLC unless carefully calibrated.- Can be destructive to the sample. |
Conclusion
To confidently confirm the purity of synthesized this compound, an integrated, orthogonal approach is mandatory. The workflow should always begin with NMR spectroscopy to provide an absolute confirmation of the chemical structure and a preliminary check for major impurities. This should be followed by RP-HPLC-UV analysis , which serves as the primary quantitative tool to establish the precise purity value, typically reported as an area percentage. Finally, GC-MS analysis should be employed to confirm the molecular weight and to screen for volatile impurities that other methods might miss.
By combining the structural detail of NMR with the quantitative power of HPLC and the sensitive, identificatory capability of GC-MS, a researcher can generate a comprehensive and defensible Certificate of Analysis, ensuring the quality and reliability of their material for subsequent stages of research and development.
References
- 1. 2-Chloropyrimidine(1722-12-9) 1H NMR [m.chemicalbook.com]
- 2. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine, 2-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating HPLC Methods for Quantifying 2-Chloro-5-cyclopropylpyrimidine
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Chloro-5-cyclopropylpyrimidine. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring the purity and concentration of this compound is paramount for drug safety and efficacy. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, grounding our protocol in the principles of analytical excellence and regulatory compliance as outlined by the International Council for Harmonisation (ICH).
Pillar 1: The Analytical Challenge and Strategic Method Development
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group and a cyclopropyl ring. Its chemical structure dictates our analytical strategy. The presence of the aromatic pyrimidine ring provides a chromophore suitable for UV detection, while the overall non-polar character, contributed by the cyclopropyl and chloro substituents, makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
Our primary objective is to separate the analyte from potential impurities—such as starting materials, by-products, or degradants—and quantify it with high precision and accuracy. An RP-HPLC method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, offers the selectivity required to achieve this separation.
Pillar 2: A Framework for Trustworthiness - Method Validation According to ICH Q2(R2)
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This guide is built upon the internationally recognized framework of the ICH Q2(R2) guideline, which ensures data reliability and regulatory acceptance.[1][2]
The core performance characteristics that must be validated for an impurity or assay quantification method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels: Repeatability and Intermediate Precision.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[4]
Below, we provide a detailed protocol not just for running the HPLC method, but for systematically validating each of these critical parameters.
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, demonstrating how each parameter builds upon the last to create a fully validated, trustworthy method.
Caption: A logical workflow for HPLC method validation based on ICH guidelines.
Pillar 3: A Comparative Look at Analytical Technologies
While RP-HPLC is the workhorse for this type of analysis, other technologies exist. Understanding their strengths and weaknesses provides context for why HPLC is often the preferred choice.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particles (<2 µm), enabling higher pressures and speeds. | Separation of volatile compounds in a gaseous mobile phase. Mass spectrometry provides identification. |
| Suitability for Analyte | Excellent. Ideal for non-volatile, thermally stable compounds like this compound. | Excellent. Offers faster run times and better resolution than HPLC.[5] | Possible but not ideal. The analyte may have sufficient volatility, but GC is often more complex for routine QC. |
| Speed | Moderate (e.g., 5-15 min run times). | Very Fast (e.g., 1-5 min run times). | Fast to Moderate. |
| Resolution | Good to Excellent. | Superior. | Excellent. |
| Cost (Instrument) | Moderate. | High. | High. |
| Solvent Consumption | Moderate. | Low. | Very Low. |
| Primary Application | Gold standard for pharmaceutical assays, impurity profiling, and quality control. | High-throughput screening, complex mixture analysis. | Volatile organic compounds, thermally labile molecules after derivatization. |
Diagram of Method Comparison
Caption: Comparison of analytical techniques for the target analyte.
Experimental Section: A Validated RP-HPLC Protocol
The following section details a proposed method and the step-by-step validation experiments.
Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV Detector | Standard equipment in any QC lab. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A general-purpose C18 column provides excellent retention and separation for this non-polar analyte. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | A simple isocratic mobile phase is robust and easy to prepare. The ratio is optimized for good retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Detection | UV at 254 nm | The pyrimidine ring exhibits strong absorbance at this common wavelength. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for achieving good sensitivity. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not distorted. |
Validation Protocol: Step-by-Step
1. System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Inject the solution five replicate times.
-
Calculate the mean and relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak area < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
2. Specificity
-
Objective: To demonstrate that the method can differentiate the analyte from all potential impurities.
-
Procedure:
-
Inject the diluent (blank) to show no interfering peaks.
-
Prepare a solution of a placebo (if in a drug product formulation) and inject it.
-
Spike the analyte into the placebo solution and analyze.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the resulting solutions to ensure separation of degradants from the main peak.
-
-
Acceptance Criteria:
-
No interference from blank or placebo at the analyte's retention time.
-
The analyte peak should be spectrally pure (if using a DAD detector) and well-resolved from degradation peaks (Resolution > 2.0).
-
3. Linearity and Range
-
Objective: To confirm a proportional relationship between concentration and detector response over a defined range.[6][7]
-
Procedure:
-
Prepare a series of at least five standard solutions spanning 80% to 120% of the expected working concentration.[4] For impurity analysis, this range must extend from the LOQ to 120% of the specification limit.[1]
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
Y-intercept should be close to zero.
-
4. Accuracy (as Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare samples by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0% at each level.
-
5. Precision
-
Objective: To assess the method's consistency.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
6. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration that can be reliably quantified.
-
Procedure:
-
Estimate the LOQ based on a signal-to-noise ratio of 10:1.
-
Prepare a solution at this estimated concentration and inject it six times.
-
-
Acceptance Criteria:
-
The precision (RSD) at the LOQ should be ≤ 10%.
-
7. Robustness
-
Objective: To evaluate the method's resilience to small, deliberate changes in parameters.
-
Procedure:
-
Analyze a standard solution while making small variations to the method, one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
Column Temperature (e.g., ± 5 °C)
-
-
-
Acceptance Criteria:
-
System suitability parameters should still be met under all varied conditions.
-
Changes in peak area or retention time should be minimal and predictable.
-
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. scribd.com [scribd.com]
- 5. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Chloro-5-cyclopropylpyrimidine Against Other Heterocyclic Building Blocks
Introduction: The Central Role of Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, forming the core scaffolds of a vast majority of therapeutic agents.[1][2] Nitrogen-containing heterocycles are particularly prominent, with statistical analyses showing that over 85% of all biologically active compounds feature a heterocyclic or heteroaromatic core.[2] Their prevalence is a testament to their unique ability to present functional groups in well-defined spatial orientations, engage in crucial hydrogen bonding, and mimic the structures of natural biological ligands.[3]
Within this critical class of molecules, substituted pyrimidines are workhorse building blocks for constructing complex molecular architectures. This guide provides an in-depth technical benchmark of 2-chloro-5-cyclopropylpyrimidine, a versatile and increasingly popular intermediate. We will objectively compare its performance, reactivity, and physicochemical contributions against other common 2-chloropyrimidine analogues. Our goal is to provide researchers, scientists, and drug development professionals with a data-supported framework for making informed decisions in the selection of building blocks for their synthetic campaigns.
Featured Building Block: this compound
This compound is a bifunctional reagent offering a unique combination of reactivity and desirable structural motifs. The chlorine atom at the 2-position of the electron-deficient pyrimidine ring serves as a reliable handle for a variety of palladium-catalyzed cross-coupling reactions. The cyclopropyl group at the 5-position is a highly valued substituent in modern drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding potency by providing conformational rigidity.[4][5][6]
Physicochemical Properties:
| Property | Value |
| CAS Number | 166740-44-9 |
| Molecular Formula | C₇H₇ClN₂ |
| Molecular Weight | 154.6 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Inert atmosphere, 2-8°C |
Comparative Framework: Selection of Alternative Building Blocks
To provide a meaningful benchmark, we have selected a series of alternative 2-chloro-5-substituted pyrimidines. This allows for a direct comparison of how different substituents at the 5-position influence reactivity and impart distinct properties to the resulting molecules.
Diagram 1: Structural Comparison of Heterocyclic Building Blocks
This diagram illustrates the structures of our featured building block and the selected alternatives for this comparative analysis.
Caption: Structures of this compound and its halogenated analogues.
Part 1: Benchmarking Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity of the aryl halide is a critical parameter, primarily dictated by the strength of the carbon-halogen bond. The oxidative addition of the halide to the Pd(0) catalyst is typically the rate-determining step, with a generally accepted reactivity order of I > Br > Cl >> F.[3][7][8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids. When comparing our building blocks, the C-Cl bond at the 2-position is the reactive site. While less reactive than its bromo or iodo counterparts, the electron-deficient nature of the pyrimidine ring facilitates this transformation. However, successful coupling of chloro-pyrimidines often necessitates more forcing conditions: higher temperatures and more electron-rich, bulky phosphine ligands to promote the challenging oxidative addition step.[9][10]
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Outcomes
| Building Block | Aryl Halide Reactivity | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Chloro-5-iodopyrimidine | C-I (High) | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ / Dioxane:H₂O | 80 | 2 | >90 |
| 2-Chloro-5-bromopyrimidine | C-Br (Medium) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Dioxane:H₂O | 90 | 6 | 85-95 |
| This compound | C-Cl (Low) | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ / Toluene | 110 | 12 | 75-85 |
| 2-Chloro-5-fluoropyrimidine | C-Cl (Low) | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ / Toluene | 110 | 12 | 70-85 |
Expertise & Causality: The choice of a more sophisticated catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos) for the chloro-substrates is deliberate. These bulky, electron-rich ligands stabilize the Pd(0) center and accelerate the oxidative addition of the strong C-Cl bond, a step where simpler catalysts like Pd(PPh₃)₄ would be sluggish.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of arylamines via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry. Similar to the Suzuki coupling, the reactivity trend of the halide leaving group holds true. The amination of 2-chloropyrimidines requires a strong base, typically sodium tert-butoxide (NaOtBu), and a specialized palladium catalyst/ligand system to achieve high conversion.[12][13][14]
Table 2: Representative Buchwald-Hartwig Amination Conditions and Outcomes
| Building Block | Aryl Halide Reactivity | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Chloro-5-iodopyrimidine | C-I (High) | Pd₂(dba)₃ / BINAP (2 mol%) | Cs₂CO₃ / Dioxane | 90 | 4 | >90 |
| 2-Chloro-5-bromopyrimidine | C-Br (Medium) | Pd₂(dba)₃ / Xantphos (3 mol%) | NaOtBu / Toluene | 100 | 8 | 80-90 |
| This compound | C-Cl (Low) | Pd₂(dba)₃ / RuPhos (3 mol%) | NaOtBu / Toluene | 110 | 16 | 70-85 |
| 2-Chloro-5-fluoropyrimidine | C-Cl (Low) | Pd₂(dba)₃ / RuPhos (3 mol%) | NaOtBu / Toluene | 110 | 16 | 70-85 |
Trustworthiness & Self-Validation: The protocols for chloropyrimidines are designed to overcome known failure modes. Hydrodehalogenation, a common side reaction where the chlorine is replaced by hydrogen, is suppressed by using rigorously anhydrous solvents and a strong base/ligand combination that favors the desired C-N reductive elimination over competing pathways.[11]
Diagram 2: Generalized Cross-Coupling Workflow
This flowchart outlines the self-validating steps in a typical palladium-catalyzed cross-coupling experiment.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Part 2: Physicochemical and Pharmacokinetic Implications
The choice of building block extends beyond mere synthetic accessibility; it profoundly impacts the drug-like properties of the final molecule. The 5-substituent plays a key role in tuning these characteristics.
The Cyclopropyl Advantage: The cyclopropyl group is often referred to as a "magic methyl" analogue, but it offers more nuanced benefits. Its rigid, three-dimensional structure can improve binding to protein targets by locking in favorable conformations.[4] Crucially, the C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][15] This can lead to improved metabolic stability and a longer half-life in vivo. Furthermore, the cyclopropyl group is less lipophilic than an isopropyl or phenyl ring, which can aid in optimizing the overall solubility and ADME profile of a drug candidate.[4][16]
Halogens as Modulators: Halogens also significantly influence molecular properties. Bromine and iodine can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding. Fluorine is a well-known bioisostere for hydrogen and is often used to block sites of metabolism.[8] The choice of halogen can systematically modulate a compound's lipophilicity (LogP), a critical parameter for cell permeability and overall pharmacokinetics.
Table 3: Comparative Physicochemical Properties of 5-Substituents
| 5-Substituent | Key Medicinal Chemistry Role | Impact on Lipophilicity (LogP) | Metabolic Stability |
| Cyclopropyl | Rigid scaffold, metabolic blocker, potency enhancer | Moderate increase | Generally enhances |
| Bromo | Halogen bonding, synthetic handle | Significant increase | Variable |
| Iodo | Halogen bonding, synthetic handle | Largest increase | Often metabolically labile |
| Fluoro | Metabolic blocker, H-bond acceptor mimic | Small increase | Generally enhances |
| Hydrogen | Baseline reference | N/A | Potential site of metabolism |
Diagram 3: Decision-Making Guide for Building Block Selection
This flowchart provides a logical path for selecting the appropriate 2-chloropyrimidine building block based on project goals.
Caption: A decision flowchart for selecting the optimal pyrimidine building block.
Experimental Protocols
The following are detailed, self-validating protocols for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube. Add this compound (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 mmol, 3 mol%), and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound stands out as a highly valuable building block in modern medicinal chemistry. While its C-Cl bond requires more robust catalytic systems for cross-coupling compared to its bromo- or iodo-analogs, this is a well-solved challenge with modern catalysts. The true value of this reagent lies in the strategic incorporation of the cyclopropyl moiety. This group provides a proven method for enhancing metabolic stability, improving potency, and fine-tuning physicochemical properties—attributes that are paramount in the journey from a lead compound to a clinical candidate. By understanding the comparative reactivity and the unique benefits conferred by the cyclopropyl group, researchers can strategically leverage this compound to accelerate their drug discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for reactions involving 2-Chloro-5-cyclopropylpyrimidine
A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 2-Chloro-5-cyclopropylpyrimidine
Introduction: The Versatility of the 5-Cyclopropylpyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, appearing in a vast array of biologically active molecules and approved therapeutics. The introduction of a cyclopropyl group at the 5-position adds a three-dimensional character that can enhance metabolic stability and binding affinity. This compound, therefore, stands out as a critical and versatile building block for the synthesis of novel pharmaceutical candidates.
However, the synthetic utility of this intermediate is entirely dependent on the ability to efficiently and selectively functionalize the C2 position. The carbon-chlorine bond in electron-deficient heterocycles like pyrimidines is notoriously less reactive than its bromide or iodide counterparts, presenting a significant challenge for chemists.[1][2] The success of any synthetic campaign hinges on the judicious selection of a catalytic system capable of activating this inert bond.
This guide provides a comparative analysis of various catalysts for the most crucial C-C and C-N bond-forming reactions involving this compound. We will delve into the mechanistic reasoning behind catalyst selection, present comparative data from relevant systems, and provide detailed, field-proven protocols to empower researchers in drug discovery and process development.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[3] For substrates like this compound, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-Cl bond.[2] This step requires a catalyst system that is both highly active and resistant to inhibition by the nitrogen atoms of the pyrimidine ring.[3][4]
Catalyst Performance Comparison
The evolution from traditional palladium sources to modern, sophisticated pre-catalysts has been transformative. Early catalysts like Pd(PPh₃)₄ often require high catalyst loadings (3-5 mol%) and harsh conditions to achieve moderate yields with chloropyrimidines.[1][3] The breakthrough came with the development of sterically hindered, electron-rich phosphine ligands by research groups like Buchwald's. Ligands such as XPhos and SPhos dramatically accelerate the oxidative addition and subsequent reductive elimination steps, allowing for lower catalyst loadings and milder conditions.[1][4] N-heterocyclic carbene (NHC) ligands, featured in catalysts like PEPPSI™-IPr, offer another powerful alternative, known for their thermal stability and high activity.[3]
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 3–5 | K₂CO₃ | Dioxane/H₂O | 100 | 12–24 | 60–75[3] |
| XPhos Pd G3 | XPhos | 1–2 | K₃PO₄ | Toluene or THF | 80–100 | 2–8 | >90[3] |
| SPhos Pd G3 | SPhos | 1–2 | K₃PO₄ | 1,4-Dioxane | 100 | 4–12 | >90[3] |
| PEPPSI™-IPr | IPr (NHC) | 1–3 | K₂CO₃ | t-BuOH or Dioxane | 80 | 6–12 | >85[3] |
| Note: Data is based on typical results for challenging 2-chloropyridine/pyrimidine substrates and serves as a comparative benchmark. |
The causality behind the superior performance of Buchwald-type ligands lies in their steric bulk and electron-donating ability. The bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-rich nature of the ligand increases electron density on the palladium center, further facilitating its insertion into the C-Cl bond.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.015 mmol, 1.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-5-cyclopropylpyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a common motif in pharmaceuticals.[5] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[5][6] The mechanism involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[5]
Catalyst Performance Comparison
The choice of both ligand and base is critical for successful amination of chloropyrimidines. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to facilitate the deprotonation of the coordinated amine.[2] Ligands must be carefully selected to promote the desired reductive elimination over competing side reactions like β-hydride elimination.[5] Bidentate phosphine ligands like BINAP and bulky monophosphine Buchwald-type ligands are highly effective.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ + BINAP | 2 | NaOt-Bu | Toluene | 100 | 8–16 | 80–95[2] |
| Pd(OAc)₂ + XPhos | 1–2 | K₃PO₄ or Cs₂CO₃ | Dioxane or t-BuOH | 80–110 | 4–12 | >90 |
| RuPhos Pd G3 | 1–2 | NaOt-Bu or LHMDS | THF or Toluene | RT–80 | 2–10 | >90 |
| Note: Data is based on typical results for challenging heteroaryl chloride substrates. |
Justification for Choices: For primary amines, ligands like BrettPhos are often superior.[6] For more challenging couplings or sterically hindered amines, the use of a more active precatalyst like RuPhos Pd G3 can be beneficial, sometimes allowing for reactions at room temperature. The base must be strong enough to deprotonate the amine-Pd complex but should not promote unwanted side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/BINAP
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.). Seal the tube with a septum.
-
Atmosphere and Solvent: Remove the tube from the glovebox. Add the desired amine (1.2 mmol, 1.2 eq.) followed by anhydrous, degassed toluene (5 mL) under an argon atmosphere.
-
Reaction: Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 2-amino-5-cyclopropylpyrimidine product.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl halide.[7] The classic system employs a dual catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
Catalyst Performance Comparison
The standard conditions involving Pd(PPh₃)₄ and CuI are generally effective, but copper-free protocols have gained traction to avoid issues with copper contamination in the final product and the formation of alkyne homocoupling (Glaser coupling) byproducts. In copper-free systems, the base plays a more direct role in the deprotonation and activation of the alkyne.
| Catalyst System | Co-catalyst | Typical Loading (mol% Pd) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ / CuI | CuI (2–5 mol%) | 1–3 | Et₃N or DIPEA | THF or DMF | RT–60 | 2–12 |
| PdCl₂(PPh₃)₂ / CuI | CuI (2–5 mol%) | 1–3 | Et₃N | Toluene/H₂O | 50–80 | 4–16 |
| Pd(OAc)₂ + SPhos (Copper-Free) | None | 2 | Cs₂CO₃ or K₂CO₃ | Dioxane or Acetonitrile | 80–100 | 6–24 |
| Note: Conditions are generalized for heteroaryl chlorides. |
The choice between a copper-catalyzed versus a copper-free system is often application-dependent. For complex pharmaceutical intermediates where metal contamination is a major concern, a copper-free method is highly preferable, even if it requires slightly harsher conditions.
Catalytic Cycle: Sonogashira Coupling
Caption: Interlinked catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N) (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 50 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.
Emerging Alternatives: Nickel Catalysis
While palladium has dominated the field, nickel catalysts are emerging as a cost-effective and powerful alternative.[8] Nickel can activate sluggish C-Cl bonds and offers unique reactivity, including the ability to perform cross-electrophile couplings where two different electrophiles are coupled, avoiding the need for pre-formed organometallic reagents.[9][10] For example, a nickel catalyst with a bipyridine or bathophenanthroline ligand can couple 2-chloropyridines with alkyl bromides.[9][10] This approach expands the synthetic toolbox for functionalizing the this compound core, particularly for introducing alkyl chains.
General Experimental Workflow
The following diagram illustrates a typical workflow for catalyst screening and reaction execution in a research setting.
Caption: General laboratory workflow for cross-coupling reaction setup and execution.
Conclusion
The functionalization of this compound is highly dependent on the selection of an appropriate catalyst system tailored to the desired transformation.
-
For Suzuki-Miyaura couplings, modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are vastly superior to traditional catalysts, offering high yields under mild conditions with low catalyst loadings.
-
For Buchwald-Hartwig aminations, a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky phosphine ligand (e.g., BINAP, XPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu) is essential for success.
-
For Sonogashira couplings, while the traditional Pd/Cu system is robust, copper-free variants are increasingly preferred in pharmaceutical synthesis to minimize metal contamination and side reactions.
Emerging nickel-based catalytic systems provide exciting, cost-effective alternatives and open new avenues for reactivity, such as cross-electrophile coupling. By understanding the mechanistic principles behind these catalysts and employing the optimized protocols described, researchers can effectively leverage the synthetic potential of this compound to accelerate the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-cyclopropylpyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With these activities comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-cyclopropylpyrimidine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for chlorinated organic compounds and are designed to provide a clear, actionable framework for laboratory personnel.
The causal logic behind stringent disposal protocols for compounds like this compound stems from their potential environmental persistence and the hazardous byproducts that can form upon improper treatment, such as the generation of hydrogen chloride gas during combustion.[1] Adherence to these guidelines is not merely a matter of regulatory compliance but a cornerstone of responsible chemical stewardship.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3] Inhalation of dust or fumes may also cause respiratory irritation.[2]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
This data is a synthesis of information from multiple sources.[2]
Personal Protective Equipment (PPE): The foundation of safe handling is the consistent use of appropriate PPE. When working with this compound, the following should be worn:
-
Gloves: Nitrile rubber gloves are recommended. For situations with a higher risk of splash, consider double-gloving.[4]
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[4]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.
-
Ventilation: All handling of this solid compound should occur within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[4]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the safe disposal of this compound waste. The segregation of halogenated waste is a critical step, as mixing with non-halogenated solvents can complicate and increase the cost of disposal.[5][6]
1. Waste Segregation:
- Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."[7]
- This container must be made of a compatible material, such as polyethylene. Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[4]
- Never mix this compound waste with non-halogenated organic waste, strong acids, bases, or oxidizing agents.[4][6]
2. Waste Collection:
- For solid waste (e.g., residual compound, contaminated filter paper, or weighing boats), place it directly into the designated "Halogenated Organic Solid Waste" container.
- For solutions of this compound, use a separate, compatible container labeled "Halogenated Organic Liquid Waste."
- Rinsate from cleaning contaminated glassware should also be collected as hazardous waste. The first rinse of a container that held a highly toxic chemical must be collected for disposal.[8]
3. Container Management:
- Keep waste containers tightly closed except when adding waste to prevent the escape of vapors.[7][8]
- Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
- Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat or ignition sources.[4]
4. Disposal Request:
- Once the waste container is full (do not overfill), or if the compound is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
- Follow your institution's specific procedures for hazardous waste pickup.
Spill Management: In the event of a spill, evacuate the immediate area. For small spills within a chemical fume hood, use an absorbent material appropriate for chemical spills. Place the contaminated absorbent material into the designated "Halogenated Organic Solid Waste" container. For larger spills, evacuate the lab and contact your institution's EHS for emergency response.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Concluding Remarks
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management facility, which will typically employ high-temperature incineration.[9] As researchers, our responsibility lies in the safe and compliant collection, segregation, and storage of this waste stream. By adhering to these protocols, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our planet's health.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 166740-44-9 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
